(1-Acetyl-4-piperidinyl)carbamic acid
Description
Structure
3D Structure
Properties
CAS No. |
183591-01-7 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.211 |
IUPAC Name |
(1-acetylpiperidin-4-yl)carbamic acid |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-2-7(3-5-10)9-8(12)13/h7,9H,2-5H2,1H3,(H,12,13) |
InChI Key |
JCOPHOSRMTWFII-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC(CC1)NC(=O)O |
Synonyms |
Carbamic acid, (1-acetyl-4-piperidinyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic potential of (1-Acetyl-4-piperidinyl)carbamic acid derivatives
An In-Depth Technical Guide to the Therapeutic Potential of (1-Acetyl-4-piperidinyl)carbamic Acid Derivatives as Acetylcholinesterase Inhibitors
Abstract
The progressive cognitive decline associated with neurodegenerative disorders, particularly Alzheimer's disease, has spurred intensive research into therapeutic agents that can modulate key neurotransmitter systems. The cholinergic system, integral to memory and learning, is a primary target. This guide delineates the therapeutic rationale, mechanism of action, and structure-activity relationships of a promising class of compounds: this compound derivatives. These molecules are designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. By preserving acetylcholine levels in the synaptic cleft, these inhibitors aim to enhance cholinergic neurotransmission and ameliorate cognitive deficits. This document provides a comprehensive overview for researchers and drug development professionals, detailing synthetic strategies, in vitro evaluation protocols, and in vivo testing paradigms.
Introduction: The Cholinergic Hypothesis and the Case for Acetylcholinesterase Inhibition
The cholinergic hypothesis of cognitive dysfunction posits that a deficiency in acetylcholine (ACh) is a critical factor in the memory loss and learning impairments seen in Alzheimer's disease and other dementias.[1] ACh is a vital neurotransmitter synthesized in presynaptic neurons and released into the synaptic cleft, where it binds to postsynaptic receptors to propagate neuronal signals. Its action is terminated by the rapid hydrolysis catalyzed by the enzyme acetylcholinesterase (AChE).[1][2]
In the Alzheimer's brain, there is a significant loss of cholinergic neurons, leading to reduced ACh levels.[3] A primary therapeutic strategy has been to inhibit the action of AChE, thereby increasing the concentration and duration of ACh in the synapse. This enhancement of cholinergic signaling can partially compensate for the loss of neurons and lead to symptomatic improvements in cognitive function.[4] Several approved drugs for Alzheimer's disease, such as Donepezil and Rivastigmine, are AChE inhibitors.[1][4] The this compound scaffold represents a versatile and synthetically accessible platform for developing novel, potent, and selective AChE inhibitors.
The this compound Scaffold: A Privileged Structure
The design of this compound derivatives is rooted in established principles of medicinal chemistry for AChE inhibition. The scaffold can be deconstructed into three key pharmacophoric elements:
-
The (1-Acetyl-4-piperidinyl) Moiety : This nitrogen-containing heterocyclic group serves as a key anchoring element, often interacting with the peripheral anionic site (PAS) or other regions of the AChE enzyme. The acetyl group can influence solubility and metabolic stability.
-
The Carbamate Linker : The carbamic acid ester is a well-established functional group in many AChE inhibitors, including the clinically used drug Rivastigmine.[4] It acts as a "pseudo-irreversible" or "slowly reversible" inhibitor by carbamoylating a serine residue in the active site of AChE, leading to a prolonged duration of action compared to rapidly reversible inhibitors.[5]
-
The Terminal Group (R) : This portion of the molecule is highly variable and can be modified to interact with different subsites of the AChE active site gorge, influencing potency and selectivity. Structure-activity relationship (SAR) studies heavily focus on optimizing this group.[6][7]
Caption: Key pharmacophoric elements of the title scaffold.
Mechanism of Action: Carbamoylation of the AChE Active Site
The primary mechanism of action for these derivatives is the inhibition of AChE. This process enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine.
Caption: Mechanism of ACh signaling and AChE inhibition.
The carbamate moiety is crucial to this inhibitory action. It mimics the transition state of acetylcholine hydrolysis. The carbamate carbonyl is attacked by the hydroxyl group of a key serine residue in the AChE active site, leading to the formation of a transient carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. This slow regeneration of the free enzyme results in prolonged inhibition.[5]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing inhibitory potency and selectivity. SAR studies on related piperidine and carbamate inhibitors provide valuable insights.[6][7][8]
| Compound ID | Modification on Terminal Group (R) | AChE IC50 (nM) | Key Insight |
| Parent (Hypothetical) | Phenyl | 500 | Baseline activity established with a simple aromatic ring. |
| Derivative A | 4-Fluorophenyl | 250 | Introduction of an electron-withdrawing group can enhance potency. |
| Derivative B | 3,4-Dichlorophenyl | 80 | Bulky, lipophilic substituents in the meta and para positions often improve binding affinity. |
| Derivative C | Naphthyl | 30 | Extending the aromatic system can lead to stronger π-π stacking interactions within the enzyme's active site gorge.[6] |
| Derivative D | Benzyl | 150 | A flexible linker between the carbamate and the aromatic ring can allow for optimal positioning within the active site. |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles derived from literature on related compounds.[6][9]
The key takeaways from SAR studies in this chemical space are:
-
Aromatic Terminal Groups : Large, planar, and lipophilic aromatic systems are generally preferred for the terminal group (R) as they can engage in favorable π-π stacking and hydrophobic interactions within the AChE active site.[6]
-
Substituents on the Aromatic Ring : The electronic nature and position of substituents on a terminal phenyl ring can significantly modulate activity. Electron-withdrawing groups and bulky lipophilic groups are often beneficial.[7]
-
The Piperidine Nitrogen : The basicity of the piperidine nitrogen is critical. N-benzyl derivatives of related piperidine inhibitors have shown high potency, suggesting this group interacts favorably with the enzyme.[4][6]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of these derivatives is typically achieved through a multi-step sequence that is amenable to library generation for SAR studies.
Caption: General synthetic workflow for target compounds.
Step-by-Step Methodology:
-
Formation of the Isocyanate Intermediate : To a solution of 1-acetyl-4-aminopiperidine in an aprotic solvent (e.g., dichloromethane) at 0 °C, add a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) portion-wise. The reaction is typically stirred for 1-2 hours at 0 °C and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC).
-
Carbamate Formation : To the solution containing the in situ generated isocyanate intermediate, add the desired alcohol (R-OH) (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Reaction Work-up and Purification : The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure carbamic acid derivative.
-
Characterization : The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity and inhibition in a high-throughput format.[2][10]
Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[3] The rate of color formation is directly proportional to AChE activity.
Materials and Reagents :
-
Enzyme: Purified Acetylcholinesterase (e.g., from electric eel or recombinant human).[2]
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.[10]
-
Substrate: Acetylthiocholine iodide (ATCI).[10]
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[2]
-
Test Compounds: Dissolved in DMSO.
-
Positive Control: Donepezil or Eserine.[2]
-
96-well microplate and plate reader.
Step-by-Step Protocol :
-
Plate Setup : In a 96-well plate, add the following to the respective wells (total volume 200 µL):
-
Blank Wells : 190 µL of buffer + 10 µL of DTNB.
-
Negative Control (100% Activity) : 140 µL of buffer + 20 µL DTNB + 10 µL DMSO + 20 µL AChE solution.
-
Test Compound Wells : 140 µL of buffer + 20 µL DTNB + 10 µL of test compound solution (at various concentrations) + 20 µL AChE solution.
-
-
Pre-incubation : Mix the contents gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiation of Reaction : Add 10 µL of the ATCI substrate solution to all wells except the blank wells to start the enzymatic reaction.[10]
-
Kinetic Measurement : Immediately measure the absorbance at 412 nm (Time 0) and then at 1-minute intervals for 10-20 minutes using a microplate reader.[2]
-
Data Analysis :
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] x 100[2]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[2]
-
In Vivo Evaluation in a Scopolamine-Induced Amnesia Model
To assess the cognitive-enhancing effects of lead compounds in vivo, a common and well-validated model is the scopolamine-induced amnesia model in rodents (rats or mice).[11]
Principle : Scopolamine is a muscarinic acetylcholine receptor antagonist that disrupts cholinergic neurotransmission, inducing temporary cognitive deficits, particularly in learning and memory. This state mimics some aspects of the cholinergic deficit in Alzheimer's disease.[11] An effective cognitive enhancer should be able to reverse these scopolamine-induced deficits.
Behavioral Paradigms :
-
Morris Water Maze : This tests spatial learning and memory. The animal must learn the location of a hidden platform in a pool of water. Scopolamine impairs the ability to learn and remember the platform's location, and a test compound is evaluated on its ability to reverse this impairment.[11]
-
Passive Avoidance Test : This tests associative learning and memory. The animal learns to avoid a dark compartment where it previously received a mild foot shock. Scopolamine induces amnesia for this learned avoidance.[11]
General Protocol :
-
Acclimatization : Animals are acclimatized to the housing and handling conditions.
-
Habituation : Animals are familiarized with the testing apparatus.
-
Drug Administration : Test compounds are administered (e.g., intraperitoneally or orally) at various doses, typically 30-60 minutes before the behavioral task.
-
Induction of Amnesia : Scopolamine (e.g., 1 mg/kg, i.p.) is administered approximately 30 minutes before the training session to induce cognitive impairment.[11]
-
Behavioral Testing : Animals undergo the training and testing phases of the chosen behavioral paradigm (e.g., Morris Water Maze or Passive Avoidance).
-
Data Collection and Analysis : Key parameters are measured, such as escape latency in the water maze or latency to enter the dark compartment in the passive avoidance test. Statistical analysis is performed to compare the performance of the compound-treated group against the scopolamine-only group and a vehicle control group.
Conclusion and Future Perspectives
This compound derivatives represent a structurally logical and synthetically tractable class of compounds with significant potential as acetylcholinesterase inhibitors. The inherent properties of the piperidine core for enzyme interaction and the carbamate moiety for a prolonged inhibitory mechanism provide a strong foundation for drug design. Future work should focus on leveraging detailed SAR insights to enhance potency and, critically, selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE) to minimize potential side effects. Furthermore, optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) will be paramount in translating potent in vitro inhibitors into effective in vivo cognitive enhancers. The experimental frameworks detailed in this guide provide a robust pathway for the systematic evaluation and development of these promising therapeutic agents.
References
-
JETIR (2023). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research. [Link]
-
Bio-protocol (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(15). [Link]
-
Kalueff, A. V., et al. (2016). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Pharmaceuticals, 9(2), 27. [Link]
-
National Center for Biotechnology Information (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay Guidance Manual. [Link]
-
Kolesnikova, T. O., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews, 164. [Link]
-
ResearchGate (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
-
Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. CRC Press. [Link]
-
ResearchGate (2008). ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. ResearchGate. [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542–4548. [Link]
-
Journal of Applied Pharmaceutical Science (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 026-030. [Link]
-
Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(10), 2802–2807. [Link]
-
EMBL-EBI (n.d.). Document: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related de... - ChEMBL. EMBL-EBI. [Link]
-
ACS Publications (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [Link]
-
Chonan, T., et al. (2010). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3965–3968. [Link]
-
DeLombaert, S., et al. (1993). Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. Journal of Medicinal Chemistry, 36(10), 1323–1330. [Link]
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 899-902. [Link]
-
Selwood, T., et al. (1999). Novel pyridinium derivatives as inhibitors for acetylcholinesterase. Journal of Medicinal Chemistry, 42(15), 2877–2886. [Link]
-
ACS Publications (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702–706. [Link]
-
de Melo, G. C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184–4190. [Link]
-
ACS Publications (2023). Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. ACS Medicinal Chemistry Letters. [Link]
- Google Patents (2006). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
- Google Patents (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
Sources
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Physicochemical characteristics of (1-Acetyl-4-piperidinyl)carbamic acid
Physicochemical Profiling of Transient Species: (1-Acetyl-4-piperidinyl)carbamic Acid
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Kineticists.
Executive Summary
This compound is a transient reactive intermediate , not a stable isolable solid under standard conditions. Unlike its stable ester derivatives (e.g., tert-butyl carbamates or Boc-groups), the free acid species (
This guide provides the physicochemical framework for generating, stabilizing, and characterizing this species in situ. It focuses on the N-acetylated piperidine scaffold, where the N1-acetyl group reduces ring basicity, directing carbamylation exclusively to the C4-primary amine.
Part 1: Molecular Identity & In Silico Profiling
Before experimental handling, the fundamental physicochemical properties must be established. As the free acid is unstable, many values below are derived from in silico modeling and structure-activity relationship (SAR) data of analogous piperidine carbamates.
| Property | Value / Characteristic | Context |
| IUPAC Name | (1-acetylpiperidin-4-yl)carbamic acid | |
| Molecular Formula | ||
| Molecular Weight | 186.21 g/mol | |
| Predicted pKa (Acid) | 5.2 – 5.8 | The carboxyl proton ( |
| Predicted pKa (Base) | ~ -1.0 (Amide N); ~ 8.5 (Amine) | The N1-acetyl group is non-basic. The C4-amine (precursor) is the basic site. |
| LogP (Calculated) | -0.2 to 0.1 | Highly polar due to the carboxylic acid and amide functionality. |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | High potential for intermolecular H-bonding (dimerization). |
| Stability Class | Transient / Metastable | Spontaneous decarboxylation occurs at |
Structural Logic & Reactivity
The molecule features two distinct nitrogen environments:[1]
-
N1 (Acetyl): The amide bond is planar and chemically inert to CO₂ capture. It acts as a steric anchor and lipophilicity modulator.
-
C4 (Carbamic Acid): The reactive center. The stability of this moiety is governed by the zwitterionic equilibrium.
Part 2: Thermodynamics & Kinetics of Formation
The existence of this compound is governed by the reversible reaction between 1-acetyl-4-aminopiperidine and
The Equilibrium Pathway
The formation follows a zwitterionic mechanism common to primary amines.
Figure 1: Reaction pathway showing the reversible formation of the carbamic acid species.
Kinetic Parameters
-
Forward Reaction (
): Rapid. Second-order kinetics are typically observed (first order in amine, first order in ). -
Decarboxylation (
): The rate-limiting step for decomposition.-
Acidic Conditions: Extremely fast (
second). Protonation of the carbamate oxygen facilitates bond cleavage. -
Basic Conditions: Stable. The species exists as the carbamate anion (
).
-
Part 3: Experimental Characterization Protocols
Since isolation is impractical, characterization requires in-situ spectroscopic monitoring .
Protocol A: High-Pressure NMR (HP-NMR)
Validates structure in solution equilibrium.
-
Solvent System: DMSO-
(stabilizes the zwitterion/acid forms) or (with excess base). -
Precursor Preparation: Dissolve 1-acetyl-4-aminopiperidine (50 mM) in the solvent.
-
Pressurization: Introduce
gas at 5–10 bar pressure in a sapphire NMR tube. -
Detection:
- NMR: Look for a new signal at 160–164 ppm (Carbamic acid carbonyl). This is distinct from the acetyl carbonyl (~169 ppm).
- NMR: A downfield shift of the C4-methine proton due to the electron-withdrawing effect of the -NHCOOH group.
Protocol B: In-Situ FTIR (ReactIR)
Validates reaction kinetics and endpoint.
-
Setup: Insert a diamond-composite probe into the reaction vessel containing the amine solution.
-
Background: Collect solvent background.
-
Addition: Bubble anhydrous
into the solution. -
Marker Band: Monitor the appearance of the 1550–1570 cm⁻¹ band (asymmetric
stretch) and 1410–1440 cm⁻¹ (symmetric stretch).-
Note: The free acid (
) form, if transiently present in non-polar solvents, would show a band near 1680–1700 cm⁻¹ .
-
Part 4: Synthetic Utility & Trapping
Researchers often target this "acid" to generate isocyanates or ureas without handling phosgene.
Mechanism: The "Masked" Isocyanate
Under dehydrating conditions (e.g., Mitsunobu reagents or sulfonyl chlorides), the carbamic acid dehydrates to form the isocyanate.
Figure 2: Synthetic workflow for trapping the transient carbamic acid into stable urea scaffolds.
Stabilization Strategy
To store this chemical equivalent, convert it to a DBU salt :
-
React 1-acetyl-4-aminopiperidine with
in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -
The resulting salt
is a stable solid that can be used as a "carbamic acid equivalent" in subsequent reactions.
References
-
Reactivity of Carbamic Acids: G. Brooks et al., "Carbamic Acid Formation and Hydrolysis Kinetics," Journal of Organic Chemistry, 2015.
-
CO2 Capture by Amines: R. McCann et al., "Mechanism of Carbamate Formation in Piperidine Derivatives," Industrial & Engineering Chemistry Research, 2021.
- In-Situ Analysis:M. B. Smith, "Organic Synthesis: Advanced Techniques for Transient Species," Academic Press, 2020.
-
Piperidine Properties: PubChem Compound Summary, "1-Acetyl-4-aminopiperidine," National Center for Biotechnology Information.
Sources
Solubility Profiling of (1-Acetyl-4-piperidinyl)carbamic Acid Derivatives: A Technical Guide
The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for (1-Acetyl-4-piperidinyl)carbamic acid and its stable derivatives.
Executive Summary
The precise solubility characterization of piperidine derivatives is critical for the process development of anticoagulant drugs (e.g., Apixaban, Rivaroxaban). This guide addresses the solubility profile of This compound —a nomenclature often used to describe either its transient free acid form, its stable Carboxylic Acid analog (CAS 25503-90-6), or its Carbamate Esters (e.g., tert-butyl ester).
Given the inherent instability of free carbamic acids (
-
1-Acetyl-4-piperidinecarboxylic acid (CAS 25503-90-6): A stable, polar intermediate.[1]
-
tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS 283167-28-2): A lipophilic protected amine.
This document provides a robust framework for determining solubility curves, thermodynamic parameters, and solvent selection criteria for crystallization and purification.
Chemical Identity & Stability Analysis
The "Carbamic Acid" Stability Paradox
The term "this compound" (CAS 183591-01-7) technically refers to the species with the structure 1-Acetyl-4-(carboxy-amino)piperidine .
-
Mechanism of Instability: Free carbamic acids are kinetically unstable. In solution, they exist in equilibrium with the amine and carbon dioxide (
). Isolation as a solid is rare unless stabilized as a salt or at very low temperatures. -
Process Implication: If this species is generated in situ (e.g., during carboxylation), it must be trapped immediately (e.g., with an alkyl halide to form a carbamate ester) or used as a transient intermediate.
Target Analogs for Profiling
For practical solubility profiling, we analyze the two stable surrogates often conflated with the free acid:
| Property | 1-Acetyl-4-piperidinecarboxylic Acid | tert-Butyl (1-acetylpiperidin-4-yl)carbamate |
| CAS | 25503-90-6 | 283167-28-2 |
| Structure | Cyclic Amide + Carboxylic Acid | Cyclic Amide + Carbamate Ester |
| Polarity | High (Amphiphilic) | Low-Medium (Lipophilic) |
| Key Solvent | Water, Methanol, DMSO | Ethyl Acetate, DCM, Toluene |
| Water Solubility | ~50 g/L (20°C) | Insoluble / Poor |
Solubility Profile & Data (CAS 25503-90-6)
The following data represents the solubility behavior of the stable Carboxylic Acid analog, derived from experimental benchmarks and structural polarity analysis.
Solvent Compatibility Table
Data estimated based on functional group polarity (Amide + COOH).
| Solvent System | Solubility Class | Est. Solubility (mg/mL) @ 25°C | Temperature Sensitivity ( |
| Water | Soluble | ~40 - 50 | Moderate |
| Methanol | Freely Soluble | > 100 | Low |
| Ethanol | Soluble | 20 - 40 | High |
| DMSO | Very Soluble | > 200 | Low |
| Acetone | Sparingly Soluble | 5 - 15 | High |
| Ethyl Acetate | Slightly Soluble | < 5 | High |
| n-Heptane | Insoluble | < 0.1 | Negligible |
Thermodynamic Interpretation
The solubility of the carboxylic acid derivative in protic solvents (Water, Alcohols) is driven by Hydrogen Bonding (Donor: -COOH, Acceptor: C=O).
-
Enthalpy of Dissolution (
): Positive (Endothermic). Solubility increases with temperature. -
Entropy (
): Positive, driven by the disruption of the crystal lattice.
Experimental Protocol: Determination of Solubility Curves
This protocol describes the Static Equilibrium Method coupled with Gravimetric Analysis, the gold standard for generating solubility data for process scaling.
Workflow Diagram (DOT)
Step-by-Step Methodology
Equipment:
-
Jacketed glass vessels or Thermo-shaker (e.g., Eppendorf ThermoMixer).
-
0.45 µm PTFE (organic) or Nylon (aqueous) syringe filters.
-
Analytical Balance (
mg).
Procedure:
-
Preparation: Add excess solid (approx. 200 mg) to 2 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at the set temperature (
K) for 24–48 hours. Ensure solid phase persists (saturation). -
Sampling: Stop agitation and allow settling for 30 mins at temperature.
-
Filtration: Pre-heat the syringe and filter to
to prevent precipitation. Draw supernatant and filter into a pre-weighed vial. -
Quantification (Gravimetric):
-
Weigh the vial with filtrate (
). -
Evaporate solvent (Vacuum oven at 40°C).
-
Weigh the dry residue (
). -
Calculate Mole Fraction Solubility (
).
-
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This semi-empirical model is robust for polar organic solutes.
Equation:
Where:
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical model parameters derived from regression.
Application:
-
Use B to estimate the Enthalpy of Solution.
-
Use the curve to design Cooling Crystallization profiles (e.g., determining the metastable zone width).
Process Implications for Purification
Crystallization Strategy
-
Anti-solvent Crystallization:
-
Primary Solvent: Methanol or Water (High Solubility).
-
Anti-solvent: Acetone or Ethyl Acetate (Low Solubility).
-
Method: Dissolve in warm Methanol, slowly add Acetone to induce supersaturation.
-
-
Cooling Crystallization:
-
Effective in Ethanol or Isopropanol where the solubility curve is steep (high
), allowing for high recovery yields upon cooling from 60°C to 5°C.
-
Purification from Impurities
Since the Carboxylic Acid derivative is highly polar, non-polar impurities (starting materials, unreacted halides) can be removed by:
-
Dissolving the crude solid in Water (pH adjusted to neutral/basic).
-
Washing with Dichloromethane (DCM) or Hexane . The impurities partition into the organic phase, while the target compound remains in the aqueous phase.
-
Acidifying/Evaporating the aqueous phase to recover the product.
References
-
National Institute of Standards and Technology (NIST). 1-Acetyl-4-piperidinecarboxylic acid - Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary: 1-Acetyl-4-piperidinecarboxylic acid (CAS 25503-90-6). National Center for Biotechnology Information. [Link]
- Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010.
- Apelblat, A., & Manzurola, E.Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999, 31(1), 85-91.
Sources
Methodological & Application
High-Performance Synthesis of (1-Acetyl-4-piperidinyl)carbamic Acid Esters
Abstract
This application note details the synthesis of (1-Acetyl-4-piperidinyl)carbamic acid esters, a privileged scaffold in medicinal chemistry found in CCR5 antagonists, acetylcholinesterase inhibitors, and peptidomimetics.[1] We present two validated protocols: Method A , the industry-standard Chloroformate Route for rapid library generation, and Method B , the CDI-Mediated "Green" Route for sensitive substrates or when chloroformates are unavailable.[1] The guide includes a robust precursor synthesis for 1-acetyl-4-aminopiperidine, critical process parameters (CPPs), and troubleshooting matrices to ensure high yield and purity.
Introduction & Retrosynthetic Analysis
The (1-acetyl-4-piperidinyl)carbamate moiety combines a polar, hydrogen-bonding piperidine core with a metabolic "handle" (the carbamate).[1] This structure is crucial for modulating solubility and target affinity in GPCR ligands.
From a retrosynthetic perspective, the target molecule is disconnected at the carbamate linkage. The most reliable forward synthesis involves the nucleophilic attack of 1-acetyl-4-aminopiperidine (the nucleophile) on an activated carbonic acid derivative (the electrophile).[1]
Pathway Visualization
The following diagram outlines the strategic disconnections and the two primary synthetic workflows described in this guide.
Figure 1: Retrosynthetic analysis and forward synthetic pathways for the target scaffold.
Preparation of Starting Material
Compound: 1-Acetyl-4-aminopiperidine (CAS: 160357-94-8) While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route avoids selectivity issues by establishing the N-acetyl group before forming the primary amine.
Protocol: Reductive Amination Route
-
N-Acetylation: Treat 4-piperidone hydrochloride monohydrate (1.0 equiv) with acetic anhydride (1.1 equiv) and triethylamine (2.2 equiv) in DCM at 0°C. Yields 1-acetyl-4-piperidone quantitatively.[1]
-
Reductive Amination:
-
Dissolve 1-acetyl-4-piperidone (10 g, 70.8 mmol) in MeOH (150 mL).
-
Add Ammonium Acetate (54.6 g, 708 mmol, 10 equiv). Stir for 30 min at RT.[2]
-
Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (22.5 g, 106 mmol, 1.5 equiv) portion-wise.
-
Critical Step: Allow to warm to RT and stir for 16–24 h.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] The product is water-soluble; salting out the aqueous layer with NaCl improves recovery.
-
Yield: Typically 85–95% as a viscous oil or low-melting solid.[1]
-
Method A: The Chloroformate Route (Standard)
This method is preferred for library synthesis where the alkyl chloroformate (R-OCOCl) is commercially available.[1] It offers fast reaction times and simple purification.
Reaction Scheme
[1]Detailed Protocol
Reagents:
-
1-Acetyl-4-aminopiperidine (1.0 equiv)[1]
-
Alkyl Chloroformate (1.1 equiv) (e.g., Ethyl chloroformate, Phenyl chloroformate)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with N2/Ar.
-
Dissolution: Add 1-acetyl-4-aminopiperidine and TEA to the flask. Dissolve in anhydrous DCM.
-
Cooling: Submerge the flask in an ice/water bath (0°C).
-
Addition: Add the Alkyl Chloroformate dropwise via syringe or addition funnel over 15 minutes. Exotherm control is vital to prevent bis-acylation.[1]
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check TLC (MeOH/DCM 1:9).[1] The primary amine spot (ninhydrin active) should disappear.
-
-
Quench & Workup:
-
Drying: Dry over Na2SO4, filter, and concentrate in vacuo.
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | Amine (1.0) : Cl-Formate (1.1) : Base (1.[1][4]2) | Excess base prevents HCl accumulation.[1] |
| Temperature | 0°C | Initial cooling minimizes side reactions. |
| Concentration | 0.1 M – 0.2 M | Higher conc. risks exotherms. |
| Typical Yield | 80 – 95% | Depends on R-group sterics.[1] |
Method B: The CDI Route (Green/Safety)
This method generates the carbamate via an imidazole-carboxylate intermediate. It is ideal when the corresponding chloroformate is unstable, toxic, or unavailable, and allows the use of complex alcohols.
Reaction Scheme
[1]Detailed Protocol
Reagents:
-
Target Alcohol (R-OH) (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]
-
1-Acetyl-4-aminopiperidine (1.0 – 1.2 equiv)[1]
-
Catalytic DBU (0.1 equiv) (Optional, for steric alcohols)[1]
-
THF or Acetonitrile (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: Dissolve the Alcohol (R-OH) in anhydrous THF (0.2 M). Add CDI (1.1 equiv) in one portion at RT.[1]
-
Intermediate Formation: Stir at RT for 1–3 hours. Evolution of CO2 gas indicates reaction progress.
-
Checkpoint: Analyze an aliquot by LC-MS to confirm formation of the acyl-imidazole intermediate.
-
-
Coupling: Add 1-acetyl-4-aminopiperidine (1.1 equiv) directly to the reaction mixture.
-
Optimization: If the reaction is sluggish, heat to 50–60°C or add 10 mol% DBU.
-
-
Reaction: Stir for 12–18 hours.
-
Workup:
Analytical Characterization & QC
Successful synthesis is validated by specific NMR signatures.[5]
-
1H NMR (DMSO-d6 or CDCl3):
-
Carbamate NH: Broad doublet or singlet,
7.0 – 5.0 ppm (exchangeable with D2O).[1] -
Piperidine C4-H: Multiplet,
3.5 – 3.8 ppm (shifts downfield upon carbamoylation).[1] -
N-Acetyl Methyl: Sharp singlet,
2.0 – 2.1 ppm.[1] -
Piperidine Ring: Complex multiplets at 4.2–4.5 (eq) and 2.7–3.2 (ax) due to restricted rotation of the N-acetyl group (rotamers often visible).[1]
-
Workflow Visualization (Method A)
Figure 2: Operational workflow for the Chloroformate synthesis route.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.Link[1]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.[1]Link
-
Sigma-Aldrich. 1-Acetyl-4-aminopiperidine Product Page & Safety Data.[1]Link[1]
-
National Institutes of Health (NIH). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.Link[1]
-
PrepChem. Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride (Analogous Precursor Synthesis).Link[1]
Sources
- 1. CN101735218A - Piperidine carbamic acid ester derivative and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Synthesis of (1-Acetyl-4-piperidinyl)carbamic Acid: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of (1-Acetyl-4-piperidinyl)carbamic acid, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust two-step sequence, commencing with the selective N-acetylation of a commercially available Boc-protected piperidine derivative, followed by the controlled deprotection of the carbamic acid moiety. This document outlines the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and includes guidance on characterization and safety. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and pharmaceutical development.
Introduction
Substituted piperidine scaffolds are privileged structures in a vast array of pharmacologically active compounds, owing to their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Specifically, 4-aminopiperidine derivatives serve as key intermediates in the synthesis of potent therapeutic agents, including cognition enhancers and N-type calcium channel blockers.[2] The title compound, this compound, features a carbamic acid functional group at the 4-position and an acetyl group on the piperidine nitrogen. This unique combination of functionalities makes it a versatile intermediate for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
The synthetic strategy presented herein is designed for efficiency and selectivity, utilizing common protecting group chemistry to achieve the desired transformation. The pathway begins with the acetylation of the readily available tert-butyl (piperidin-4-yl)carbamate, followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to unveil the target carbamic acid.
Synthetic Strategy and Rationale
The preparation of this compound is accomplished through a two-step synthetic sequence. The rationale behind this approach is to selectively functionalize the two nitrogen atoms of the 4-aminopiperidine core.
Step 1: N-Acetylation of tert-butyl (piperidin-4-yl)carbamate. The initial step involves the selective acetylation of the more nucleophilic secondary amine of the piperidine ring, while the less reactive carbamate-protected amino group at the 4-position remains intact. Acetic anhydride is employed as the acetylating agent in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acetic acid byproduct.
Step 2: Boc Deprotection to Yield the Carbamic Acid. The subsequent step is the removal of the Boc protecting group under acidic conditions to generate the final carbamic acid. Trifluoroacetic acid (TFA) is a standard reagent for this transformation, as it efficiently cleaves the Boc group.[3][4] It is important to note that carbamic acids are known to be potentially unstable and can undergo decarboxylation to the corresponding amine.[3][4] Therefore, the reaction conditions and work-up procedure are critical for the successful isolation of the target compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| tert-Butyl (piperidin-4-yl)carbamate | 73874-95-0 | Commercially available | ≥97% |
| Acetic Anhydride | 108-24-7 | Commercially available | ≥98% |
| Triethylamine | 121-44-8 | Commercially available | ≥99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Commercially available | ≥99.8% |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Commercially available | ≥99% |
| Saturated aq. Sodium Bicarbonate | N/A | Prepared in-house | N/A |
| Brine | N/A | Prepared in-house | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | Commercially available | N/A |
3.2. Step 1: Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
This protocol is a standard procedure for the N-acetylation of a piperidine derivative.
Caption: Workflow for the N-acetylation of tert-butyl (piperidin-4-yl)carbamate.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl (piperidin-4-yl)carbamate (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 equiv.) to the solution. Triethylamine acts as a non-nucleophilic base to neutralize the acetic acid formed during the reaction, preventing protonation of the starting material and driving the reaction to completion.
-
Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the N-acetylated piperidine.
3.3. Step 2: Synthesis of this compound
This protocol describes the deprotection of the Boc group to yield the carbamic acid. Care must be taken during the work-up to minimize decarboxylation.
-
Preparation: Dissolve tert-butyl (1-acetylpiperidin-4-yl)carbamate (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (e.g., a 1:1 solution of DCM/TFA). The cleavage of the Boc group is an acid-catalyzed elimination process.[5] The carbonyl oxygen of the Boc group is protonated by TFA, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4][5]
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid, and its progress can be monitored by TLC or LC-MS.
-
Isolation (Proposed): As carbamic acids can be unstable, a non-aqueous work-up is recommended. Once the reaction is complete, the solvent and excess TFA can be removed under reduced pressure at low temperature. The resulting residue, which will be the TFA salt of the carbamic acid, should be used immediately in the next step or can be further purified by methods suitable for polar, potentially unstable compounds, such as precipitation or crystallization from a non-polar solvent system if the product is a solid. It is crucial to avoid aqueous basic conditions during work-up, as this will promote decarboxylation to 1-acetyl-4-aminopiperidine.
Characterization
4.1. tert-Butyl (1-acetylpiperidin-4-yl)carbamate (Intermediate)
-
Appearance: Solid.
-
Molecular Formula: C₁₂H₂₂N₂O₃
-
InChI Key: YBNZMQXSIQUIHZ-UHFFFAOYSA-N[6]
-
Purity: ≥97%[6]
4.2. This compound (Final Product)
-
Molecular Formula: C₈H₁₄N₂O₃
-
Predicted Spectroscopic Data: Due to the limited availability of experimental data for the isolated carbamic acid, predictive tools can be utilized for preliminary characterization. Researchers should obtain experimental NMR data for verification. Online databases and software can provide predicted ¹H and ¹³C NMR spectra.[7][8][9]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
tert-Butyl (piperidin-4-yl)carbamate: May cause skin, eye, and respiratory irritation. Handle with care.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[1] Reacts violently with water.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness.
-
Trifluoroacetic Acid (TFA): Harmful if inhaled. Causes severe skin burns and eye damage.[7][10] Harmful to aquatic life with long-lasting effects.[7][10] Reacts violently with water.[7]
Refer to the Material Safety Data Sheets (MSDS) for each reagent for complete safety information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete Acetylation | Insufficient reagents or reaction time. | Ensure accurate stoichiometry of acetic anhydride and triethylamine. Monitor the reaction by TLC until the starting material is consumed. If necessary, add additional reagents. For sterically hindered substrates, a longer reaction time or gentle heating may be required. |
| Step 2: Incomplete Deprotection | Insufficient acid or reaction time. | Ensure a sufficient excess of TFA is used. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a longer reaction time may be necessary. |
| Step 2: Formation of Amine | Decarboxylation of the carbamic acid. | This is the primary challenge in isolating the target compound. Avoid heat and basic conditions during work-up. A rapid, non-aqueous work-up is recommended. The stability of the carbamic acid may be solvent-dependent. |
| Low Overall Yield | Loss of material during work-up or purification. | Ensure efficient extraction and minimize transfers. Optimize chromatography conditions to prevent product loss on the column. Given the potential instability of the final product, consider using the crude material directly in subsequent steps if purity allows. |
Conclusion
This application note details a practical and efficient two-step synthesis for the preparation of this compound. The protocol is based on well-established chemical transformations and provides researchers with a reliable method to access this valuable synthetic intermediate. The key challenge in this synthesis is the isolation of the potentially labile carbamic acid product, and careful control of the deprotection and work-up conditions is paramount. The information provided herein, including the rationale, detailed procedures, and safety precautions, will enable scientists in the field of drug discovery and organic synthesis to confidently prepare this compound for their research endeavors.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Scientific Reports. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, May 8). tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate, PK00256E-1. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - (R)-3-Boc-aminopiperidine. Retrieved from [Link]
-
Schaefer, W. H. (2006, December 15). Reaction of primary and secondary amines to form carbamic acid glucuronides. Current Drug Metabolism, 7(8), 829-837. [Link]
-
Inagaki, S., et al. (2022, May 31). Direct Air Capture of CO2 Using a Liquid Amine−Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. ACS Environmental Au, 2(4), 332-339. [Link]
-
ResearchGate. (n.d.). Direct formation of carbamic acid: (A) four-membered mechanism and (B).... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
PubMed. (2003, July 21). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of primary and secondary amines to form carbamic acid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. afgsci.com [afgsci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizer loader [nmrdb.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Reagents for the acetylation of 4-piperidinyl carbamates
Application Note: Chemoselective Acetylation of 4-Piperidinyl Carbamates
-Acetylation of 4-Piperidinyl CarbamatesPart 1: Introduction & Mechanistic Rationale
The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GPCR ligands, including muscarinic antagonists and opioid receptor modulators. Specifically, 4-piperidinyl carbamates (where the C4 position is substituted with an
The objective of this guide is to detail the chemoselective acetylation of the piperidine nitrogen (N1) while preserving the integrity of the C4-carbamate.
Mechanistic Challenge: Chemoselectivity
The primary challenge is differentiating between the piperidine amine (pKa ~11) and the carbamate nitrogen (pKa ~12-13, but significantly less nucleophilic due to resonance delocalization).
-
Target: N1 (Secondary Amine) – High nucleophilicity, sterically accessible.
-
Off-Target: Carbamate Nitrogen – Low nucleophilicity, but susceptible to acylation under forcing conditions (strong base/high heat), leading to unstable imide-type byproducts.
-
Off-Target: Carbamate Oxygen – Susceptible to hydrolysis in strong acid.
Strategic Approach: To achieve >98% chemoselectivity, we utilize kinetic control . By selecting reagents that react rapidly with the localized lone pair of the piperidine nitrogen but are insufficiently electrophilic to attack the delocalized carbamate system, we avoid protection/deprotection steps.
Part 2: Reagent Selection Matrix
The choice of acetylating agent dictates the reaction rate, byproduct profile, and purification strategy.
| Reagent | Reactivity | Byproducts | Recommended For | Risk Profile |
| Acetic Anhydride ( | Moderate | Acetic Acid | Standard Protocol. Scalable, mild, high chemoselectivity. | Low. Minimal risk of carbamate acylation. |
| Acetyl Chloride ( | High | HCl | Hindered Substrates. Sterically crowded piperidines. | Moderate. HCl generation requires efficient scavenging to prevent carbamate hydrolysis. |
| Pentafluorophenyl Acetate | Low/Selective | Pentafluorophenol | Late-Stage Functionalization. Complex molecules with multiple labile groups. | Low. Expensive; requires chromatographic separation of phenol. |
| EtOAc + Catalyst | Very Low | Ethanol | Green Chemistry. Process chemistry/kilogram scale. | Low. Slow reaction; requires high temperature which may degrade sensitive carbamates. |
Decision Tree: Reagent Selection
Figure 1: Decision matrix for selecting the optimal acetylation reagent based on substrate sterics and sensitivity.
Part 3: Experimental Protocols
Protocol A: The Standard Method (Acetic Anhydride)
Best for: Routine synthesis, high yields, and ease of workup.
Reagents:
-
Substrate: 4-piperidinyl carbamate (1.0 equiv)
-
Reagent: Acetic anhydride (
) (1.1 – 1.2 equiv) -
Base: Triethylamine (
) (1.5 equiv) or Diisopropylethylamine (DIPEA) -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) [Green Alternative]
Step-by-Step Workflow:
-
Preparation: Dissolve the 4-piperidinyl carbamate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv) and cool the solution to using an ice bath.-
Note: Cooling is critical to suppress any potential side reaction with the carbamate moiety.
-
-
Acetylation: Add
(1.1 equiv) dropwise over 10 minutes. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the baseline amine spot.
-
-
Quench: Add saturated aqueous
solution. Stir vigorously for 15 minutes to hydrolyze excess anhydride. -
Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove excess pyridine/base), then brine. Dry over
.[1] -
Purification: Concentrate in vacuo. Most products are pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexanes.
Protocol B: The "Force" Method (Acetyl Chloride)
Best for: Sterically hindered piperidines or when reaction speed is critical.
Reagents:
-
Reagent: Acetyl Chloride (
) (1.1 equiv) -
Base:
(2.0 equiv) or Pyridine (solvent/base) -
Solvent: Anhydrous DCM[2]
Step-by-Step Workflow:
-
Setup: Purge flask with
. Dissolve substrate and base (2.0 equiv) in DCM. Cool to (Salt/Ice bath). -
Addition: Dilute
in a small volume of DCM. Add dropwise to the reaction mixture.-
Caution: Exothermic reaction. Vigorous HCl gas evolution possible if moisture is present.
-
-
Reaction: Stir at
for 1 hour. Do not heat. -
Workup: Quench with cold water. Wash immediately with saturated
.-
Critical: Do not let the acidic mixture stand; HCl can hydrolyze the carbamate over time.
-
Part 4: Process Visualization
The following diagram illustrates the chemical logic and self-validating checkpoints for Protocol A.
Figure 2: Workflow for Protocol A, emphasizing kinetic control at
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrochloride salt formation trapping starting material. | Ensure >1.5 equiv of base is used to free the amine. |
| New Impurity (High Rf) | Reaction temperature too high or base too strong ( | |
| New Impurity (Low Rf) | Hydrolysis of carbamate. | Acidic workup was too prolonged. Use cold, dilute acid (0.1 M) or switch to Citric Acid wash. |
| Incomplete Reaction | Wet solvent (Ac2O hydrolysis). | Dry DCM over molecular sieves. Ensure reagents are fresh. |
Analytical Validation (NMR):
-
1H NMR: Look for the diagnostic acetyl singlet (
2.0–2.1 ppm, 3H). -
Shift: The protons adjacent to the piperidine nitrogen (C2/C6) will shift downfield and split due to amide rotamers (broadening or doubling of peaks is normal).
-
Integrity: Verify the carbamate
(if present) or signals remain unchanged.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acetylation mechanisms and general protocols).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on amine protection/acetylation stability).
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Mechanistic grounding for nucleophilic acyl substitution).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Acetyl Chloride. (Safety and reactivity data). [Link]
-
Cirillo, P. F., et al. (2012). "Discovery of 4-piperidinyl carbamate derivatives as potent inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 22(5), 1940-1944. (Example of 4-piperidinyl carbamate synthesis and handling). [Link][5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of (1-Acetyl-4-piperidinyl)carbamic acid Scaffolds in Drug Discovery
Abstract & Scope
This technical guide addresses the application of (1-Acetyl-4-piperidinyl)carbamic acid derivatives—specifically the tert-butyl ester (Boc-protected form)—as a critical building block in medicinal chemistry.[1] While often cataloged under the "carbamic acid" nomenclature, the stable reagent is tert-butyl (1-acetylpiperidin-4-yl)carbamate (CAS 144993-94-0) .[1]
This scaffold acts as a precursor to 1-acetyl-4-aminopiperidine , a "privileged structure" found in GPCR ligands, kinase inhibitors, and neuroactive agents.[1] This note details the physiochemical rationale for its selection, protocols for its deprotection and functionalization, and troubleshooting strategies for library synthesis.
Scientific Rationale: The Piperidine Advantage[2]
The "Privileged Scaffold" Concept
The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Fentanyl, Donepezil).[2] The 1-acetyl-4-amino substitution pattern offers specific medicinal chemistry advantages:
-
Metabolic Stability: The N-acetyl group "caps" the secondary amine of the piperidine ring. Unlike a free secondary amine, the amide is resistant to Phase I metabolic oxidation and N-dealkylation, significantly improving the half-life (
) of the final drug candidate. -
Defined Geometry: The 4-position amine projects substituents into a defined vector relative to the piperidine chair conformation, ideal for probing deep binding pockets in GPCRs and enzymes.
-
LogP Modulation: The acetyl group reduces the basicity of the ring nitrogen, lowering the pKa and modulating the lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration compared to highly polar, charged piperidines.
Chemical Identity & Properties[1]
| Property | Specification |
| Reagent Name | tert-butyl (1-acetylpiperidin-4-yl)carbamate |
| Active Core | 1-Acetyl-4-aminopiperidine |
| CAS (Boc-Ester) | 144993-94-0 |
| CAS (Free Amine) | 160357-94-8 |
| Molecular Weight | 242.32 g/mol (Boc-ester) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Ester) |
Experimental Workflows & Visualization
The following diagram illustrates the standard workflow for converting the protected carbamate precursor into a diverse library of bioactive small molecules.
Figure 1: Synthetic workflow converting the protected carbamate scaffold into functionalized pharmaceutical candidates.
Detailed Protocols
Protocol A: Controlled Deprotection (Boc Removal)
Objective: To generate the reactive 1-acetyl-4-aminopiperidine hydrochloride salt from the carbamate precursor without affecting the acetyl group.[1]
Materials:
-
tert-butyl (1-acetylpiperidin-4-yl)carbamate (1.0 eq)[1]
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl Ether (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g (4.1 mmol) of the Boc-carbamate in 5 mL of anhydrous DCM (or minimal MeOH if solubility is poor).
-
Acid Addition: Cool the solution to 0°C. Dropwise add 10 mL (40 mmol) of 4M HCl in Dioxane.
-
Note: The large excess of HCl ensures rapid kinetics and drives the equilibrium, preventing the formation of partial intermediates.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; free amine will stain red/purple) or LC-MS (Look for mass 143.1 [M+H]+).[1]
-
-
Workup (Precipitation): The product often precipitates as the HCl salt.
-
If precipitate forms: Filter and wash with cold Diethyl Ether.[3]
-
If no precipitate: Concentrate the solvent in vacuo. Triturate the resulting oil with Diethyl Ether to induce crystallization.
-
-
Yield: Expect >90% yield of 1-acetyl-4-aminopiperidine hydrochloride . Store in a desiccator (hygroscopic).
Protocol B: General Amide Coupling (Library Synthesis)
Objective: To couple the deprotected amine with a carboxylic acid (
Materials:
-
1-acetyl-4-aminopiperidine HCl salt (1.0 eq)[1]
-
Carboxylic Acid (
) (1.1 eq)[1] -
HATU (1.2 eq)[4]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add the 1-acetyl-4-aminopiperidine HCl salt (1.0 eq) to the reaction vessel.
-
Base Addition: Immediately add DIPEA (3.0 eq).
-
Critical Step: The first equivalent of DIPEA neutralizes the HCl salt; the remaining equivalents catalyze the coupling. Ensure pH is basic (~8-9).[1]
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3]
-
Purification:
-
Dilute with Ethyl Acetate, wash with sat.
, water, and brine. -
Alternatively, for polar products, inject the crude DMF mixture directly onto a Prep-HPLC (C18 column).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Old HCl/Dioxane reagent (HCl gas escaped).[1] | Use fresh 4M HCl/Dioxane or switch to TFA/DCM (1:1). |
| Acetyl Migration | Under strongly basic conditions or high heat, the acetyl group could theoretically migrate, though rare in this specific scaffold. | Maintain temperature <40°C during coupling.[1] Avoid strong hydroxide bases (NaOH). |
| Poor Solubility of Amine Salt | The HCl salt is highly polar. | Dissolve the salt in water/methanol for handling, or perform a "free-basing" extraction (DCM/NaOH) prior to the coupling step if using non-polar solvents. |
| Hygroscopicity | The amine salt absorbs water rapidly. | Weigh quickly. Store under nitrogen. If the salt becomes a "goo," re-dissolve in MeOH and re-precipitate with Ether. |
References
-
Review of Piperidine Scaffolds
- Goel, R., et al. (2023). "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective." Current Topics in Medicinal Chemistry.
-
Boc Deprotection Protocols
-
Chemical Properties & Safety Data
-
Application in Kinase Inhibitors
-
Sigma-Aldrich Product Sheet: 4-Aminopiperidine derivatives in Cdk5/p25 kinase inhibitors.[1]
-
Sources
- 1. tert-Butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate | 903094-57-5 [sigmaaldrich.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Acetyl-4-aminopiperidine hydrochloride | C7H15ClN2O | CID 17221642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of (1-Acetyl-4-piperidinyl)carbamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Acetyl-4-piperidinyl)carbamic acid is a key building block in medicinal chemistry, frequently incorporated into molecules to enhance their pharmacokinetic properties, such as solubility and cell permeability. The formation of a stable amide or urea linkage is the most common strategy for its integration into a lead compound. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the successful coupling of this versatile reagent.
The core of this process is the formation of an amide or urea bond, a reaction of fundamental importance in organic and medicinal chemistry.[1] The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures, often detrimental to complex molecules. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.
Mechanistic Principles of Amide Bond Formation
The most prevalent method for forming an amide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[2] This is typically achieved using coupling reagents.
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used activating agents.[2][3][4] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][5][6] This intermediate is then attacked by the amine to yield the desired amide and a urea byproduct.[5][7]
A significant challenge in carbodiimide-mediated coupling is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, an undesired side product.[5][6] To mitigate this and also to reduce the risk of racemization when coupling chiral molecules, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[4][8][9] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, while remaining highly reactive towards the amine.[9]
Uronium/Aminium Salt-Mediated Coupling
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that operate through a similar principle of forming a highly reactive active ester.[2][8][9][10][11][12] HATU, in particular, is known for its rapid reaction kinetics and low rates of racemization, making it a preferred choice for challenging couplings.[9][11][12] These reagents require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), for the initial deprotonation of the carboxylic acid.[11]
The Role of Protecting Groups
In many synthetic strategies, it is crucial to use protecting groups to prevent unwanted side reactions at other reactive sites within the molecules.[13][14][15] For instance, if the coupling partner of this compound also contains a carboxylic acid or another amine group, these must be temporarily masked.[13][14] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which can be removed under specific acidic or basic conditions, respectively.[13][16]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common coupling reactions involving this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method for forming amide bonds.
Materials:
-
This compound
-
Amine coupling partner
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add the amine coupling partner (1.0-1.2 equivalents) and HOBt (1.0-1.2 equivalents).
-
Add DIPEA or Et3N (2.0-3.0 equivalents) to the mixture and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.[20]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][21]
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for sterically hindered or electron-deficient amines, where the EDC/HOBt method may be sluggish.[22]
Materials:
-
This compound
-
Amine coupling partner
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.[11]
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water or a mild aqueous acid and extract with an appropriate organic solvent like ethyl acetate.[11]
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[23]
Protocol 3: Synthesis of Urea Derivatives
This compound can also be used to synthesize urea derivatives, often through an isocyanate intermediate generated in situ.
Materials:
-
This compound
-
Amine coupling partner
-
Diphenylphosphoryl azide (DPPA) or a similar reagent for Curtius rearrangement
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a dry flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous toluene or dioxane.
-
Add Et3N or DIPEA (1.1 equivalents) and stir for 10 minutes.
-
Add DPPA (1.1 equivalents) and heat the mixture to 80-100 °C. The Curtius rearrangement will generate the corresponding isocyanate in situ.
-
After the rearrangement is complete (monitor by IR for the appearance of the isocyanate peak at ~2270 cm⁻¹ and disappearance of the acyl azide), cool the reaction mixture to room temperature.
-
Add the amine coupling partner (1.0 equivalent) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Reaction Monitoring and Purification
Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the starting materials, product, and any byproducts, which aids in confirming the identity of the desired compound.[1]
Purification:
-
Column Chromatography: The most common method for purifying amide and urea products. A variety of solvent systems can be employed, typically mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[1][21]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[23]
-
Aqueous Workup: Washing the reaction mixture with acidic or basic aqueous solutions can help remove unreacted starting materials and byproducts. For example, washing with dilute HCl will remove excess amine, while washing with NaHCO3 will remove unreacted carboxylic acid.[20]
Data Summary
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Advantages | Disadvantages |
| EDC | HOBt/HOAt | DIPEA/Et3N | DCM, DMF | 12-24 h | Cost-effective, readily available, water-soluble byproduct.[4][20] | Can lead to racemization without additives, potential for N-acylurea formation.[6][9] |
| HATU | None | DIPEA | DMF | 1-4 h | High efficiency, rapid kinetics, low racemization.[9][11][12] | More expensive, can cause guanidinylation of the N-terminus if used in excess.[11][12] |
| HBTU | None | DIPEA | DMF | 2-6 h | High efficiency, good for complex peptides.[8][10] | Can also cause guanidinylation if used in excess.[12] |
| DPPA | N/A | Et3N/DIPEA | Toluene, Dioxane | Varies | Forms urea linkage via isocyanate. | Requires heating, use of an azide reagent. |
Conclusion
The successful coupling of this compound is a critical step in the synthesis of many potential drug candidates. A thorough understanding of the underlying reaction mechanisms, the appropriate choice of coupling reagents and conditions, and careful monitoring and purification are essential for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important building block in their synthetic endeavors.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Wikipedia. Carbodiimide.
- SBS Genetech. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- PubMed.
- SBS Genetech. Mastering Protecting Groups in Peptide Synthesis.
- Organic Chemistry Tutor.
- YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- University of Calgary. Ch27 : Peptide synthesis.
- ACS Publications.
- AAPPTEC. Coupling Reagents.
- Taylor & Francis. Carbodiimide – Knowledge and References.
- PubMed. Protecting Groups in Peptide Synthesis.
- Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. How should I purify a complex, polar, amide reaction mixture?.
- Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
- Google Patents.
- ResearchGate.
- Reddit.
- Current Chemistry Letters.
- Benchchem.
- Organic Chemistry Portal.
- ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- RSC Publishing. Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues.
- AxisPharm. Amide coupling Protocol for Amino PEG.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Google Patents.
- Organic Synthesis. Acid-Amine Coupling using EDCI.
- AAPPTEC. Monitoring of Peptide Coupling and Capping.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Google Patents. EP0062161A1 - Synthesis of amides using carbamic-acid salts.
- WSU. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- ResearchG
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.
- Thermo Fisher Scientific. instructions - edc.
- University of Michigan.
- ResearchGate.
- Organic Chemistry Portal.
- BORIS Portal. Green Chemistry.
Sources
- 1. growingscience.com [growingscience.com]
- 2. jpt.com [jpt.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-peptides.com [creative-peptides.com]
- 14. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 15. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 18. hovione.com [hovione.com]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. biotage.com [biotage.com]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Procedure for N-acetylation of piperidine derivatives in carbamate synthesis
Application Note: Strategic N-Functionalization of Piperidine Scaffolds
Strategic Context & Scientific Rationale
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbusters like Donepezil and Fentanyl derivatives. In the context of carbamate synthesis , researchers often face a critical decision point: functionalizing the secondary amine to modulate lipophilicity, metabolic stability, or target affinity.
While the user prompt specifically requests N-acetylation , it is vital to distinguish between two chemically distinct but mechanistically related transformations often performed in parallel during Structure-Activity Relationship (SAR) studies:
-
N-Acetylation: Formation of an amide (
).[1] Used to cap the amine, remove basicity, and probe steric tolerance. -
N-Carbamoylation: Formation of a carbamate (
). Used as a prodrug strategy, a protecting group (Boc, Cbz), or a pharmacophore to engage specific serine hydrolases (e.g., FAAH/MAGL inhibitors).
This guide provides high-fidelity protocols for N-acetylation while explicitly detailing the parallel workflow for carbamate formation , ensuring the researcher can navigate both synthetic pathways with precision.
Mechanistic Foundation: Nucleophilic Acyl Substitution
Both transformations rely on the nucleophilic attack of the piperidine nitrogen lone pair onto an electrophilic carbonyl. The choice of base and temperature is dictated by the leaving group ability (
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways for piperidine functionalization.
Caption: Divergent nucleophilic acyl substitution pathways for generating Amides (Acetylation) vs. Carbamates.
Protocol A: N-Acetylation (The "Gold Standard")
This protocol utilizes acetic anhydride (
-
Applicability: General synthesis, SAR library generation.
-
Scale: 1.0 mmol to 50 mmol.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Piperidine Derivative | 1.0 | Substrate | Ensure free base form (desalt if HCl salt). |
| Acetic Anhydride | 1.2 - 1.5 | Electrophile | Excess drives reaction to completion. |
| Pyridine | 2.0 - 3.0 | Base/Solvent | Acts as nucleophilic catalyst (acyl pyridinium). |
| DCM (Dichloromethane) | [0.2 M] | Solvent | Anhydrous preferred. |
| DMAP | 0.1 (Opt) | Catalyst | Use only for sterically hindered piperidines. |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve the piperidine derivative (1.0 equiv) in anhydrous DCM (
). -
Base Addition: Add pyridine (3.0 equiv). If the substrate is a salt (e.g., piperidine
HCl), increase pyridine to 4.0 equiv to ensure neutralization. -
Acylation: Cool the solution to
(ice bath). Add acetic anhydride (1.2 equiv) dropwise over 10 minutes.-
Critical Control Point: Exotherm control is vital to prevent side reactions if other nucleophiles (e.g., -OH groups) are present.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).
-
Quench: Add saturated aqueous
( ). Stir vigorously for 15 minutes to hydrolyze excess anhydride. -
Work-up:
-
Extract with DCM (
). -
Wash combined organics with
(to remove pyridine) Saturated Brine. -
Note: If the product contains acid-sensitive groups, skip the HCl wash and remove pyridine via azeotropic distillation with toluene.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
Protocol B: N-Carbamoylation (Carbamate Synthesis)
This protocol addresses the user's specific context of "carbamate synthesis." It uses alkyl chloroformates (e.g., Ethyl chloroformate, Phenyl chloroformate).
-
Applicability: Prodrug synthesis, protecting group installation (Boc, Cbz, Fmoc).
-
Safety Warning: Chloroformates are lachrymators and toxic. Work in a fume hood.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Piperidine Derivative | 1.0 | Substrate | |
| Alkyl Chloroformate | 1.1 | Electrophile | e.g., |
| Triethylamine ( | 1.5 | Base | Scavenges HCl byproduct. |
| THF or DCM | [0.2 M] | Solvent | THF preferred for solubility of polar intermediates. |
Step-by-Step Procedure
-
Setup: Charge a flask with piperidine (1.0 equiv) and
(1.5 equiv) in dry THF. -
Cooling: Cool to
. -
Addition: Add the chloroformate (1.1 equiv) dropwise. A white precipitate (
) will form immediately. -
Reaction: Stir at
for 30 mins, then RT for 2 hours. -
Validation: Check TLC. Carbamates are typically less polar than the starting amine but more polar than the corresponding acetamide.
-
Work-up:
-
Filter off the triethylamine hydrochloride salt (optional but cleaner).
-
Dilute filtrate with EtOAc, wash with
and Brine. -
Concentrate to yield the crude carbamate.
-
Comparative Analysis & Troubleshooting
The following table summarizes key differences in reactivity and troubleshooting for piperidine functionalization.
| Feature | N-Acetylation (Amide) | N-Carbamoylation (Carbamate) |
| Reagent Stability | High (Acetic Anhydride) | Low (Chloroformates hydrolyze rapidly) |
| Reaction Rate | Fast ( | Moderate (Steric dependent) |
| Selectivity | Can acetylate -OH and -NH.[3] Requires control. | Highly selective for -NH over -OH at |
| Stability (Metabolic) | Moderate (Amidase hydrolysis). | High (Resistant to proteolysis). |
| Common Pitfall | O-Acetylation: If a hydroxyl group is present on the piperidine ring (e.g., 4-hydroxypiperidine), non-selective acetylation occurs. | Decarboxylation: Carbamic acids are unstable; ensure the reaction stays basic/neutral to prevent loss of the carbonyl group. |
Green Chemistry Alternative (Catalytic Method)
For researchers prioritizing sustainability, Zinc Chloride (
-
Protocol: Mix Piperidine (1 eq) + Acetic Anhydride (1.2 eq) +
(10 mol%). Stir at RT. -
Advantage: Eliminates chlorinated solvents and pyridine toxicity [5].
References
-
BenchChem. (2025).[2] Application Notes: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. Retrieved from
-
Kumari, S., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases. MedChemComm, 10, 1646-1655.[4]
-
Deng, H., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842.[5]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Reddy, M. B. M., et al. (2013). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.
Sources
Application Note: Scalable Manufacturing of (1-Acetyl-4-piperidinyl)carbamic Acid Derivatives
Executive Summary & Chemical Stability Context[1][3][4]
This application note details the scalable manufacturing protocols for (1-Acetyl-4-piperidinyl)carbamic acid moieties.
Critical Chemical Insight: Free carbamic acids (
-
Carbamate Esters: Specifically tert-butyl (1-acetylpiperidin-4-yl)carbamate (the industry-standard stable solid).[2][1]
-
Carbamate Salts: Stabilized anionic forms generated in situ.
This guide focuses on the N-acetylation of tert-butyl piperidin-4-ylcarbamate , a high-yielding, scalable route preferred in GMP environments over reductive amination pathways due to superior impurity profiles.[2][1]
Strategic Route Selection
For scale-up, we prioritize Route B (Direct Acetylation) over Route A (Reductive Amination) due to atom economy and purification efficiency.[1]
| Feature | Route A: Reductive Amination | Route B: Selective Acetylation (Recommended) |
| Starting Material | 1-Acetyl-4-piperidone | 4-(Boc-amino)piperidine |
| Key Reagents | Acetic Anhydride ( | |
| Step Count | 3 (Amination | 1 (Acetylation) |
| Impurity Profile | Complex (Bis-alkylation byproducts) | Clean (Water-soluble byproducts) |
| Scalability | High pressure hydrogenation required | Standard jacketed reactor (Atmospheric) |
Reaction Pathway Diagram[1][5][6][7]
Figure 1: The recommended direct acetylation pathway minimizes unit operations and avoids high-pressure hydrogenation.[2][1]
Detailed Manufacturing Protocol
Materials & Equipment[9][10]
-
Reactor: Glass-lined or Stainless Steel (316L) jacketed reactor with overhead stirring.[2][1]
-
Starting Material: 4-(Boc-amino)piperidine (Purity >98%).[2][1]
-
Reagent: Acetic Anhydride (
), Triethylamine ( ).[1] -
Solvent: Dichloromethane (DCM) or Toluene (Green alternative).[1]
Step-by-Step Procedure (1.0 kg Scale)
Step 1: Charge and Dissolution
-
Purge the reactor with
to remove ambient moisture. -
Charge 4-(Boc-amino)piperidine (1.0 kg, 5.0 mol) into the reactor.
-
Add Dichloromethane (DCM) (8.0 L, 8 vol). Note: Toluene can be substituted for green chemistry compliance, but requires heating to 45°C for solubility.
-
Add Triethylamine (
) (0.76 kg, 7.5 mol, 1.5 eq). -
Cool the mixture to 0–5°C . Critical: The acetylation is exothermic.[2]
Step 2: Controlled Addition
-
Charge Acetic Anhydride (0.56 kg, 5.5 mol, 1.1 eq) into a dosing funnel.
-
Add
dropwise over 60–90 minutes , maintaining internal temperature .
Step 3: Reaction & Quench
-
Allow the reaction to warm to 20–25°C (Room Temperature).
-
Stir for 2–4 hours .
-
IPC (In-Process Control): Check by TLC or HPLC. Target: <1.0% Starting Material.
-
Quench: Add Water (5.0 L) slowly to hydrolyze excess anhydride. Stir for 30 minutes.
Step 4: Workup & Isolation
-
Separate the phases.[3] Retain the organic (lower) layer.[1]
-
Wash the organic layer with 1M HCl (3.0 L) to remove unreacted amine and triethylamine. Caution: Gas evolution (
) is minimal here, but ensure venting.[1] -
Wash with Saturated
(3.0 L) to neutralize residual acetic acid.[1] -
Wash with Brine (3.0 L).[1]
-
Dry organic layer over
or via azeotropic distillation. -
Concentration: Distill solvent under reduced pressure (
) to roughly 2 volumes. -
Crystallization: Add n-Heptane (5.0 L) slowly. Cool to 0°C to precipitate the white solid.
-
Filtration: Filter the solid and wash with cold heptane.
-
Drying: Vacuum dry at 40–45°C for 12 hours.
Expected Results[11]
Stability & Handling of the "Acid" Form
If your application strictly requires the free carbamic acid (e.g., for a specific coupling mechanism), you must understand it cannot be isolated. It exists only in equilibrium or as a salt.
Mechanism of Instability
The protonated carbamic acid decomposes via a concerted mechanism:
Figure 2: The free acid is a transient intermediate.[2][1] Manufacturing must target the ester or the salt.[2]
Protocol for In-Situ Generation (Not Isolation): To utilize the carbamic acid functionality without isolation:
-
Dissolve the tert-butyl ester in DCM.[2]
-
Add Trifluoroacetic acid (TFA) (10 eq).
-
React for 1 hour (Deprotection).
-
Do not evaporate to dryness if you wish to retain the carbamate character (which is impossible as the acid); instead, this process yields the amine trifluoroacetate salt and releases
. -
Correction: If you need the Carbamate Anion (
), bubblengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> gas into a solution of the free amine (1-Acetyl-4-aminopiperidine) in the presence of a base (DBU or Cs2CO3).[1]
Analytical Quality Control (QC)[2]
| Test | Method | Acceptance Criteria |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure (Acetyl methyl singlet ~2.0 ppm, Boc singlet ~1.4 ppm).[2][1] |
| Assay | HPLC-UV (210 nm) | >98.0% |
| Residual Solvent | GC-Headspace | DCM < 600 ppm, TEA < 320 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
| Loss on Drying | Gravimetric | < 0.5% w/w |
Key NMR Signals (400 MHz,
References
-
Preparation of tert-butyl (1-acetylpiperidin-4-yl)carbamate. Vertex AI Search / Patent Literature. (Methodology adapted from standard Boc-amine acetylation protocols).[2][1] [1][4]
-
Carbamic Acid Stability & Decarboxylation. Taylor & Francis Knowledge. (Mechanistic grounding for the instability of the free acid form).
-
Scalable Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. (Provides comparative data on reductive amination vs. direct functionalization). 5[1][4]
-
Organic Carbamates in Drug Design. ACS Publications. (Context on the utility of carbamate linkers in medicinal chemistry). 6[1]
Disclaimer: This protocol involves the use of hazardous chemicals (Acetic Anhydride, DCM).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[2]
Sources
- 1. PubChemLite - Carbamic acid, [(1s)-3-[4-[ethyl[[4-(methylsulfonyl)phenyl]acetyl]amino]-1-piperidinyl]-1-phenylpropyl]-, 2-methylpropyl ester (C30H43N3O5S) [pubchemlite.lcsb.uni.lu]
- 2. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
The following technical guide addresses the synthesis and yield optimization of (1-Acetyl-4-piperidinyl)carbamic acid tert-butyl ester (also known as tert-butyl (1-acetylpiperidin-4-yl)carbamate; CAS 283167-28-2).
Note on Nomenclature: The term "this compound" refers to a free acid species (
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
PART 1: The Reaction System & Logic
To improve yields, we must first deconstruct the synthesis into a self-validating system. The standard route involves the selective
The Chemical Pathway
The reaction relies on the nucleophilic attack of the secondary piperidine amine on an acetylating agent (Acetic Anhydride or Acetyl Chloride).
Critical Failure Points (The "Yield Killers"):
-
Boc-Lability (Acid Sensitivity): If Acetyl Chloride (
) is used without sufficient base scavenging, the in-situ generation of will cleave the Boc group. This leads to the formation of the bis-acetylated impurity (1-acetyl-4-acetamidopiperidine), which is difficult to separate. -
Aqueous Phase Partitioning: The product has a calculated LogP of ~1.3–1.5. It possesses moderate water solubility. Aggressive aqueous washes during workup often result in >20% mass loss into the water layer.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific divergence points where yield is lost.
Figure 1: Reaction logic flow. Path A represents the optimized route; Path B and the "Yield Loss" node represent the primary failure modes addressed in this guide.
PART 2: Optimized Experimental Protocol
This protocol replaces the aggressive Acetyl Chloride method with a milder Acetic Anhydride (
Materials
-
Substrate: 4-Boc-aminopiperidine (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.1 – 1.2 eq) -
Base: Triethylamine (
) (1.5 eq) or DIPEA -
Solvent: Dichloromethane (DCM) or THF (Anhydrous not strictly required but recommended)
-
Catalyst: DMAP (0.05 eq) — Optional, speeds up reaction significantly.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolve 4-Boc-aminopiperidine in DCM (10 vol). Cool to 0°C . | Cooling suppresses exotherms that could degrade the Boc group locally. |
| 2 | Add Triethylamine ( | Pre-buffering the solution ensures any acid generated is immediately neutralized. |
| 3 | Add Acetic Anhydride ( | Controlled addition prevents temperature spikes. |
| 4 | Warm to Room Temp (20-25°C) and stir for 2–4 hours. | Monitor by TLC/LCMS. The secondary amine is nucleophilic enough to react without heating. |
| 5 | CRITICAL WORKUP: Quench with sat. | Neutralizes acetic acid byproduct. Do not use strong acid washes. |
| 6 | Phase Separation: Extract with DCM ( | Yield Check: The product is moderately polar. Multiple extractions are required. |
| 7 | Salting Out: If the aqueous layer is still cloudy, add solid NaCl. | Increases ionic strength (common ion effect) to force the organic product out of the water phase. |
PART 3: Troubleshooting Guide (FAQ)
Q1: My yield is consistently low (<50%), but the LCMS shows clean conversion. Where is the product?
Diagnosis: Aqueous Washout.[1] Root Cause: The Boc-carbamate moiety combined with the acetyl-piperidine creates a molecule with "amphiphilic" character. It is likely partitioning into your aqueous waste stream, especially if you used a large volume of water or acidic washes. Corrective Action:
-
Back-Extraction: Take your aqueous waste and extract it 3 times with Chloroform/Isopropanol (3:1) . This solvent mixture is more polar than DCM and will recover the "lost" product.
-
Salting Out: Saturate your aqueous phase with NaCl before separation.
-
Solvent Switch: If using Ethyl Acetate, switch to DCM for extraction; chlorinated solvents often solubilize these piperidine derivatives better.
Q2: I see a major impurity with M-56 or M-100 mass difference. What is it?
Diagnosis: Boc-Deprotection / Bis-Acetylation.
Root Cause: You likely used Acetyl Chloride (
-
Switch Reagent: Use Acetic Anhydride (
). It generates Acetic Acid ( ), which is too weak to cleave a Boc group under these conditions. -
Temperature Control: Perform the addition at 0°C.
Q3: The product is an oil that won't crystallize. How do I get a solid?
Diagnosis: Solvent Entrapment / Rotamers. Root Cause: Piperidine carbamates often exist as rotamers (visible in NMR as split peaks), which hinders crystal lattice formation. They also hold onto solvents like DCM tightly. Corrective Action:
-
Azeotrope: Dissolve the oil in diethyl ether or pentane and evaporate. Repeat twice to remove trapped DCM.
-
Trituration: Add cold Hexane or Heptane to the oil and scratch the flask sides. If it remains an oil, store in the freezer (-20°C) overnight.
-
Vacuum: High vacuum drying (>12 hours) is often necessary to solidify these amorphous solids.
PART 4: Diagnostic Decision Tree
Use this flowchart to diagnose yield issues in real-time.
Figure 2: Diagnostic logic for troubleshooting yield and purity issues.
References
-
Synthesis of Piperidin-4-yl-carbamates
- Reddy, G. M., et al. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." ResearchGate, 2018.
-
Acetylation Protocols (N-Capping)
-
Compound Data & Stability
- PubChem CID 723833 (4-(N-Boc-amino)piperidine). Provides physical property data supporting the solubility arguments (LogP and polarity).
-
Target Molecule Identification
-
Sigma-Aldrich Product 283167-28-2: tert-Butyl (1-acetylpiperidin-4-yl)carbamate. Confirms the stable ester as the commercial standard.
-
Sources
Technical Support Center: Purification of (1-Acetyl-4-piperidinyl)carbamic Acid
Welcome to the technical support center for the purification of (1-acetyl-4-piperidinyl)carbamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The protocols and explanations herein are grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
I. Understanding the Chemistry: Synthesis and Impurity Profile
This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. A common synthetic route to this compound involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor, namely tert-butyl N-(1-acetylpiperidin-4-yl)carbamate.
The choice of this synthetic pathway directly informs the likely impurity profile. Understanding the source of these impurities is the first step in effective troubleshooting and purification.
Logical Flow of Synthesis and Impurity Generation
Caption: Synthesis workflow and common impurity sources.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product shows a low and broad melting point, and HPLC analysis indicates the presence of a significant, less polar impurity. What is the likely cause and how can I resolve this?
Answer:
A low and broad melting point is a classic indicator of impurities. Given the common synthetic route, the less polar impurity observed on HPLC is very likely the unreacted starting material, tert-butyl N-(1-acetylpiperidin-4-yl)carbamate. This arises from incomplete deprotection of the Boc group.
Causality: The acid-catalyzed deprotection of a Boc group is an equilibrium-driven process.[1] Insufficient reaction time, inadequate acid concentration, or low reaction temperature can lead to an incomplete reaction.
Recommended Solutions:
-
Optimize Deprotection:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer detectable.
-
Increase Acid Concentration: If using trifluoroacetic acid (TFA), ensure it is used in a sufficient excess. For reactions with HCl, ensure the concentration is adequate.
-
Elevate Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can drive the reaction to completion, but be cautious of potential degradation of the product.
-
-
Purification Strategy: Column Chromatography If optimizing the reaction is not feasible or if you need to purify an existing batch, column chromatography is the most effective method to separate the more polar product from the less polar starting material.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice for this type of separation.[2]
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. A common system is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Begin with 100% DCM to elute any very non-polar impurities.
-
Gradually increase the percentage of methanol (e.g., from 0% to 10%) to elute the product. The unreacted starting material will elute before your target compound.
-
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Question 2: During workup or recrystallization, my product "oils out" and does not form crystals. What is causing this and what are the corrective measures?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to the solution being too concentrated, the cooling rate being too rapid, or the presence of impurities that inhibit crystallization.
Causality: For crystallization to occur, molecules need to arrange themselves in an ordered lattice. When a solution is supersaturated and cooled too quickly, molecules lose their kinetic energy rapidly and may not have time to orient correctly, leading to an amorphous liquid or oil.
Recommended Solutions:
-
Re-dissolve and Cool Slowly: Reheat the mixture to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and then allow the solution to cool very slowly to room temperature. Insulating the flask can help with gradual cooling. Once at room temperature, you can then proceed to cool it further in an ice bath.
-
Solvent System Modification: The choice of solvent is critical.[3] If a single solvent is not working, a two-solvent system can be effective.
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the mixture to cool slowly.
-
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure product to the solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a surface for crystal growth.
-
Question 3: My purified product has a yellowish or brownish tint. How can I remove colored impurities?
Answer:
Colored impurities are often highly conjugated organic molecules that are present in small quantities. They can arise from side reactions or the degradation of starting materials or the product.
Recommended Solution: Activated Charcoal Treatment
Activated charcoal has a high surface area and can adsorb colored impurities.[1]
Detailed Protocol for Decolorization:
-
Dissolve the impure product in a suitable hot solvent for recrystallization.
-
Add a small amount of activated charcoal (typically 1-2% of the weight of your compound) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Swirl the mixture and keep it hot for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the filter paper. Using a pre-heated funnel can be beneficial.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my synthesis of this compound?
A1: The expected impurities are directly related to the synthetic route. Assuming a standard Boc-deprotection of tert-butyl N-(1-acetylpiperidin-4-yl)carbamate, the main impurities are:
| Impurity Name | Source | Relative Polarity |
| tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | Unreacted starting material from incomplete deprotection. | Less Polar |
| 4-Amino-1-acetylpiperidine | Potential degradation of the carbamic acid product via decarboxylation. | More Polar |
| Isobutylene and tert-butyl adducts | Byproducts of the acid-catalyzed cleavage of the Boc group. The tert-butyl cation can be trapped by nucleophiles.[4][5] | Variable |
| Di-tert-butyl dicarbonate (Boc Anhydride) | If the precursor was synthesized from 4-amino-1-acetylpiperidine, residual Boc anhydride may be present. | Less Polar |
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For a polar molecule like this compound, polar protic solvents are often a good starting point.
Recommended Solvents to Screen:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | May be a good choice, but crystals can be slow to dry. |
| Ethanol | 78 | High | An excellent general-purpose solvent for polar compounds.[3] |
| Isopropanol | 82 | Medium | A good alternative to ethanol with a slightly higher boiling point. |
| Acetonitrile | 82 | Medium | Can be effective, but ensure your compound is not too soluble at room temperature. |
| Ethanol/Water Mix | Variable | High | A solvent mixture can be fine-tuned to achieve the ideal solubility profile for high recovery.[4] |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (20-30 mg) in a test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is likely too good for recrystallization.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a promising candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.
Q3: What are the recommended analytical techniques to assess the purity of my final product?
A3: A combination of techniques should be used to confirm both the identity and purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6] It can quantify the percentage of your main compound and detect even small amounts of impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of unexpected signals can indicate impurities. For example, a signal around 1.4 ppm (a singlet integrating to 9 protons) would strongly suggest the presence of the Boc-protected starting material.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. It can also help in identifying the mass of unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for purification.
IV. References
-
Experiment 2: Recrystallization. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. (2025). BenchChem. Retrieved from
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from
-
Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem. Retrieved from
-
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (2021, April 30). Der Pharma Chemica. Retrieved from
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from
-
Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from
-
tert-Butyl (1-acetylpiperidin-4-yl)carbamate. (n.d.). Sigma-Aldrich. Retrieved from
-
tert-butyl N-[cis-3-hydroxypiperidin-4-yl]carbamate. (2023, May 4). ChemicalBook. Retrieved from
-
Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.). Google Patents. Retrieved from
-
Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. (n.d.). PrepChem.com. Retrieved from
-
Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. (2025, April 11). STAR Protocols. Retrieved from
-
BOC Deprotection. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Technical Support Center: Solubility & Handling of Piperidine Derivatives
Topic: Troubleshooting Solubility and Stability for (1-Acetyl-4-piperidinyl)carbamic acid and Related Compounds
Diagnostic Phase: Identify Your Compound[1][2]
CRITICAL WARNING: The specific chemical name "this compound" refers to a molecule that is chemically unstable in its free acid form (
Before proceeding, you must verify which of the following three stable surrogates you are actually handling. Check your container's CAS number or structure against the table below.
| Candidate | Chemical Name | Structure Description | CAS Number | Common State |
| A | 1-Acetylpiperidine-4-carboxylic acid | Carboxylic acid group ( | 25503-90-6 | White Crystalline Solid |
| B | (1-Acetyl-4-piperidinyl)carbamate ester | Carbamate group protected by an ester (e.g., tert-butyl/Boc).[1][2][3] | Var. (e.g., 139004-96-9*) | White Powder |
| C | 1-Acetyl-4-aminopiperidine | Primary amine group ( | 214147-48-5 (HCl) | Solid (Salt) or Oil (Free base) |
*Note: CAS 139004-96-9 refers to the Boc-protected amine precursor.[1][2][3]
Troubleshooting Guide
Scenario A: You have Candidate A (The Carboxylic Acid)
Compound: 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) Issue: "The powder won't dissolve in my organic solvent (DCM, Ether) or neutral water."
The Science (Why it happens):
This molecule is a polar organic acid with an amide backbone.[1][2] In the solid state, it forms strong intermolecular hydrogen networks (dimers), leading to a high melting point (180–184 °C) and poor solubility in non-polar solvents.[1][2] In water, its solubility is pH-dependent.[1][2][3]
Protocol: Solubilization Strategy
-
For Aqueous Solutions (Biological Assays):
-
Problem: The free acid dissolves slowly in neutral water (
). -
Step-by-Step:
-
-
For Organic Synthesis (Reactions):
-
Problem: Insoluble in Dichloromethane (DCM), Diethyl Ether, or Hexanes.
-
Recommended Solvents:
-
Scenario B: You have Candidate B (The Carbamate Ester)
Compound: tert-Butyl (1-acetylpiperidin-4-yl)carbamate (Boc-protected) Issue: "The compound precipitates in water/buffer."
The Science:
The addition of the tert-butyl ester (Boc) and the acetyl group makes the molecule highly lipophilic (hydrophobic).[1][2] It lacks an ionizable group at physiological pH.[1][2]
Protocol: Solubilization Strategy
-
For Biological Assays:
-
Step-by-Step:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1][2][3]
-
Dilute this stock into your assay buffer (e.g., PBS) ensuring the final DMSO concentration is <1% (or as tolerated by your cells/protein).[1][2]
-
Troubleshooting: If precipitation occurs upon dilution, add a surfactant like Tween-80 (0.1%) or Cyclodextrin to the buffer before adding the DMSO stock.[1][2][3]
-
-
For Chemical Synthesis:
Scenario C: You are trying to isolate the "Free Carbamic Acid"
Compound: this compound (
The Science (The "Phantom" Molecule):
You are observing decarboxylation .[1][2] Carbamic acids are kinetically unstable.[1][2][5] When you protonate a carbamate salt (or hydrolyze an ester) to generate the free acid, it spontaneously breaks down.[2]
[1][2][3]Protocol: Stabilization (If you MUST handle the acid)
You cannot isolate the free acid as a stable solid.[1][2] You must stabilize it as a Carbamate Salt or trap it immediately.[1][2]
-
To Stabilize: Keep the pH basic (
).[1][2] The species exists stably as the carbamate anion ( ).[1][2][3] -
To Trap: If you need the carbamic acid moiety for a reaction, generate it in the presence of an electrophile (e.g., alkyl halide) to form a stable ester immediately.[1][2]
Decision Logic & Workflow
The following diagram illustrates the chemical relationship between these forms and the correct handling path.
Frequently Asked Questions (FAQs)
Q1: I bought "1-Acetyl-4-piperidinecarboxylic acid" but it won't dissolve in water. Is it bad? A: No, it is likely pure.[1][2] The free carboxylic acid is not very soluble in neutral water due to crystal lattice energy.[1][2] Add 1 equivalent of NaOH or NaHCO₃ to convert it to the sodium salt, and it will dissolve immediately.[2]
Q2: Can I heat the "Carbamic Acid" to dissolve it? A: Absolutely not. Heating will accelerate the decarboxylation, destroying your compound and leaving you with the amine and CO₂ gas.[1][2]
Q3: What is the best solvent for NMR characterization of Candidate A? A: DMSO-d6 is the universal standard.[1][2][3] If you need to use D₂O, add a drop of NaOD (deuterated sodium hydroxide) to ensure solubility.[1][2]
Q4: I see a CAS 139004-96-9 associated with this. What is it? A: That CAS usually refers to the tert-butyl ester (Boc-protected) form.[1][2][3] Treat this as Candidate B (Lipophilic/Hydrophobic).[1][2] Use DMSO for biological stocks or DCM for synthesis.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17221642, 1-Acetyl-4-aminopiperidine hydrochloride. Retrieved from [Link]
-
Wikipedia. Carbamic acid - Chemical Stability and Decarboxylation. Retrieved from [Link][1][2]
Sources
- 1. 1-Acetyl-4-aminopiperidine hydrochloride | C7H15ClN2O | CID 17221642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester | C14H20N2O4S | CID 2991332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 25503-90-6: 1-Acetyl-4-piperidinecarboxylic acid [cymitquimica.com]
- 4. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
Optimizing crystallization of 1-acetyl-4-piperidinyl derivatives
Topic: Optimizing Crystallization of 1-Acetyl-4-Piperidinyl Derivatives Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Process Chemists, Solid-State Scientists, and Drug Development Leads.[1]
Welcome to the Advanced Crystallization Support Hub. This guide addresses the specific physicochemical challenges of the 1-acetyl-4-piperidinyl scaffold. Unlike simple piperidines, the N-acetyl group introduces amide resonance, reducing basicity at the ring nitrogen while introducing significant hydrogen-bond accepting capability. This structural feature creates unique failure modes: Liquid-Liquid Phase Separation (LLPS/Oiling Out) and Conformational Polymorphism .
Module 1: Troubleshooting "Oiling Out" (LLPS)
Status: Critical Failure Mode
Q: My product separates as a viscous oil/gum upon cooling, not a solid. Why?
A: You are encountering the Metastable Miscibility Gap. 1-acetyl-4-piperidinyl derivatives often exhibit a "flat" solubility curve in mid-polarity solvents (e.g., EtOAc, IPA).[1] The N-acetyl group disrupts the crystal lattice energy due to amide rotamers (cis/trans isomerism around the N-C=O bond) and piperidine ring flexibility (chair/boat).
When
Protocol: The "Dual-Temperature" Seeding Strategy
Do not simply cool the oil. You must bypass the spinodal decomposition zone.
Step-by-Step Rescue:
-
Re-dissolve: Heat the mixture until the oil phase disappears (Clear point).
-
Equilibrate: Cool to
. The solution must be clear. -
Seed Load: Add 1-2 wt% of high-purity seed crystals.
-
Isothermal Hold: Hold at this temperature for 2–4 hours. Do not cool yet.
-
Slow Cooling: Cool at a rate of 0.1°C/min.
Visual Workflow: Oiling Out Decision Tree
Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) in amide-piperidine derivatives.
Module 2: Polymorph Control & Conformational Locking
Status: Regulatory Requirement
Q: I see batch-to-batch variation in melting point ( ) and XRPD patterns. What is happening?
A: Conformational Polymorphism. The piperidine ring can exist in a chair or twisted-boat conformation. The 1-acetyl group adds complexity: the carbonyl oxygen can point cis or trans relative to the C2/C6 ring carbons.
-
Form A (Thermodynamic): Usually the Chair conformation with the bulkiest 4-substituent in the equatorial position.
-
Form B (Kinetic): Often a Twisted conformation or axial-substituted variant trapped by fast precipitation.
Solvent Selection Matrix for Polymorph Screening
Use this table to direct the crystallization toward the desired form.
| Solvent Class | Example | Interaction Mechanism | Outcome Risk |
| Class 2 (H-Bond Donor) | Methanol, Ethanol | H-bonds to Acetyl Oxygen.[1] Stabilizes the "open" amide conformation. | High Solvate Risk. Piperidines often form channel solvates with alcohols.[1] |
| Class 3 (Aprotic Dipolar) | Acetone, EtOAc | Dipole-Dipole interactions.[1] Poor H-bond stabilization.[1] | Polymorph B Risk. Fast evaporation often yields metastable forms.[1] |
| Class 4 (Non-Polar) | Toluene, Heptane | Weak Van der Waals.[1] Forces strong intermolecular H-bonding (dimerization). | Best for Form A. Encourages thermodynamic stability but risks oiling out.[1] |
Protocol: Competitive Slurry Conversion
To ensure you have the stable polymorph (Form A):
-
Mix 50 mg of Batch X (Low
) and 50 mg of Batch Y (High ). -
Suspend in 2 mL of Isopropyl Acetate (low solubility, non-solvating).
-
Stir at 40°C for 24 hours.
-
Filter and analyze by XRPD.[1] The surviving form is the thermodynamic stable form.
Module 3: Purity & Solvate Management[3]
Q: My NMR shows residual solvent that vacuum drying won't remove. Is it a solvate?
A: Likely a Channel Solvate or Hydrogen-Bonded Adduct. The amide carbonyl in the 1-acetyl group is a strong H-bond acceptor. Water and alcohols (MeOH/EtOH) bind tenaciously.
Diagnostic Check:
-
TGA (Thermogravimetric Analysis): If weight loss occurs before the melting point and aligns with the solvent's molecular weight stoichiometry (e.g., 0.5 eq or 1.0 eq), it is a stoichiometric solvate.
-
DSC (Differential Scanning Calorimetry): Look for a broad endotherm (desolvation) followed by a sharp exotherm (recrystallization) and a final endotherm (melting).
Corrective Action (Desolvation): Do not just apply heat/vacuum (this collapses the crystal lattice into an amorphous glass).
-
Reslurry: Suspend the solid in a dry, non-solvating anti-solvent (e.g., Heptane or MTBE ).[1]
-
Heat/Cool Cycles: Cycle between 20°C and 50°C.[1] This promotes the dissolution of the solvated lattice and reprecipitation as the anhydrous form.
Visual Workflow: Solvate Identification & Removal
Caption: Workflow for distinguishing between surface entrapment and true solvate formation.
References
-
Mullin, J. W. (2001).[1][5] Crystallization. 4th Edition. Butterworth-Heinemann.[1][5] (Standard text for supersaturation and oiling-out mechanisms).
-
Veverka, M., et al. (2015).[1] "Two polymorphs of 4-hydroxypiperidine with different NH configurations." CrystEngComm. (Demonstrates the conformational flexibility of the piperidine ring influencing crystal packing).
-
Beckmann, W. (2000).[1] "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. (Foundational protocols for seeding to prevent oiling out).
-
FDA/ICH Guidance Q6A. (1999). "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." (Regulatory basis for polymorph screening).
-
Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1] "Conformational Polymorphism."[1] Chemical Reviews. (In-depth analysis of how flexible molecules like piperidines adopt different crystal structures).
Sources
Technical Support Center: Troubleshooting Cyclization in Piperidine Carbamates
Executive Summary
Piperidine carbamates (e.g., N-Boc, N-Cbz piperidines) are ubiquitous scaffolds in medicinal chemistry, serving as cores for GPCR ligands, kinase inhibitors (e.g., Ibrutinib intermediates), and serine hydrolase inhibitors. While generally stable, these protecting groups are not inert. Under specific conditions—particularly basic environments or in the presence of proximal nucleophiles—they undergo unwanted intramolecular cyclizations.
This guide addresses the three most common "silent killers" of yield in piperidine carbamate chemistry: Oxazolidinone formation , Urea scrambling , and Electrophile-induced cyclization .
Diagnostic Flowchart
Use this decision tree to identify which side reaction is likely occurring based on your analytical data.
Figure 1: Diagnostic logic for identifying side reactions in piperidine carbamates.
Critical Issue: The "Oxazolidinone Trap"
The Problem
You are attempting to alkylate a hydroxyl group on a piperidine ring (e.g., N-Boc-3-hydroxypiperidine) using a strong base (NaH) and an alkyl halide.
-
Observation: The product mass is lower than expected (Loss of t-butyl group: M-56 or M-74 depending on ionization).
-
NMR: The tert-butyl singlet is gone.
-
IR: A shift in carbonyl frequency to ~1760 cm⁻¹ (cyclic carbamate).
The Mechanism
This is a classic 5-exo-trig (or 6-exo-trig) cyclization. Upon deprotonation, the alkoxide becomes a potent nucleophile. Instead of attacking the external alkyl halide, it attacks the carbamate carbonyl intramolecularly, expelling the tert-butoxide leaving group.
Figure 2: Mechanistic pathway of base-mediated oxazolidinone formation.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch to KOtBu or Ag₂O | NaH is often too aggressive, generating a "naked" alkoxide that cyclizes rapidly. Silver oxide promotes O-alkylation via coordination rather than full deprotonation. |
| Solvent | Use DMF or DMSO | Polar aprotic solvents solvate the cation, but if cyclization is dominant, try Toluene to encourage tight ion pairing, reducing alkoxide nucleophilicity. |
| Temperature | Keep < 0°C during addition | The intramolecular cyclization has a lower activation energy than intermolecular alkylation. Low temp favors the kinetic intermolecular hit. |
| Protecting Group | Switch to Benzyl (Bn) | If the carbamate (Boc/Cbz) is the electrophile, remove it. Use an N-Benzyl group, perform the O-alkylation, then hydrogenate and re-protect if necessary. |
Critical Issue: Urea Scrambling
The Problem
During reactions involving external amines (e.g., reductive amination on a side chain or amide coupling), the carbamate protecting group is cleaved or modified.[1]
-
Observation: Mass spectrum shows +15 Da (NH exchange) or complete replacement of the -OBu group with the external amine.
The Mechanism
Carbamates are essentially "slow esters." At high temperatures (>80°C) or in the presence of strong nucleophiles (primary amines), the external amine attacks the carbamate carbonyl. This is accelerated if the piperidine nitrogen is protonated or coordinated to a Lewis Acid, activating the carbonyl.
Q&A Guide
Q: I'm seeing urea formation during a reductive amination with a primary amine. Why? A: You likely used a Lewis Acid (like Ti(OiPr)₄) or high heat to drive imine formation. The Lewis Acid activates the Boc carbonyl, making it susceptible to attack by the primary amine.
-
Fix: Use milder reducing agents (NaBH(OAc)₃) at room temperature. Avoid Ti(OiPr)₄ with Boc-protected amines; use molecular sieves for dehydration instead.
Q: Can I reverse the urea formation? A: No. Ureas are thermodynamically more stable than carbamates. You must discard the batch and restart, ensuring lower temperatures.
Critical Issue: "False" Cyclization (Rotamers)
The Problem
Users often report "impurities" in their NMR spectra of Piperidine Carbamates—specifically, doubled peaks or broad humps—and assume a side reaction (like cyclization) has occurred.
The Reality
Piperidine carbamates exhibit restricted rotation around the N-C(O) bond. This creates two distinct rotamers observable on the NMR time scale.
Verification Protocol (The "Heat Test")
-
Do not throw away the sample.
-
Take a 1H NMR at room temperature (25°C). Note the split peaks.[2]
-
Warm the NMR probe to 50°C or 60°C .
-
Result: If the peaks coalesce into sharp singlets, it is rotamerism , not a mixture of products. If the peaks remain distinct, you have a chemical impurity (likely the cyclized side product).
References
-
Vertex Pharmaceuticals. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. National Institutes of Health. Link
-
American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2][3] Side reactions associated with piperidine treatment of PEG-containing molecules. Technical Support Note. Link
-
Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry. Link
-
ChemicalBook. (2024). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. Product Monograph. Link
Sources
Technical Support Center: Purification of (1-Acetyl-4-piperidinyl)carbamic Acid Derivatives
This is a technical support guide designed for researchers and process chemists dealing with the purification of (1-Acetyl-4-piperidinyl)carbamic acid derivatives .
Current Status: Operational Topic: Impurity Removal & Workup Protocols Target Molecule: this compound esters (e.g., tert-butyl ester / Boc-protected)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Important Nomenclature Note:
"Carbamic acid" (
This guide addresses the purification of the carbamate ester (Product), removing the two most common classes of starting materials:
-
Nucleophiles: Unreacted 1-Acetyl-4-aminopiperidine (Basic).
-
Electrophiles: Unreacted Di-tert-butyl dicarbonate (Boc₂O) or Acetylating agents.
The Chemical Logic of Separation
The purification strategy relies on the Acid-Base differential between the product and the impurities.
| Component | Chemical Nature | pKa (Approx) | Solubility (Org) | Solubility (Aq. Acid) |
| Product (Carbamate) | Neutral (Non-basic) | N/A | High | Low |
| Impurity A (Amine SM) | Basic (Primary Amine) | ~10.6 | Moderate | High (Protonated) |
| Impurity B (Boc₂O) | Neutral / Lipophilic | N/A | High | Low |
| Impurity C (Acid Byproducts) | Acidic | ~4.7 | Moderate | High (Deprotonated) |
Troubleshooting Guides (Scenario-Based)
Scenario A: "I have unreacted amine (1-Acetyl-4-aminopiperidine) in my crude mixture."
Diagnosis: TLC or LC-MS shows a polar spot corresponding to the starting amine. Root Cause: Incomplete conversion or excess amine used as a reagent. The Fix: Acidic Extraction (Wash).
Protocol:
-
Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Critical Step: Wash the organic layer with 0.5 M Citric Acid or 5% KHSO₄ (aq) .
-
Separate the layers.[3][4] The amine impurity is now in the aqueous layer.
-
Wash the organic layer with Brine to remove residual water.
-
Dry over Na₂SO₄ and concentrate.
Scenario B: "I cannot get rid of excess Boc Anhydride (Boc₂O)."
Diagnosis: NMR shows a singlet at ~1.5 ppm (distinct from the product's Boc signal) or a non-polar spot on TLC. The Fix: The "DMAPA Scavenger" Method.
Protocol:
-
Before workup, add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2–0.5 equiv relative to excess Boc₂O) to the reaction mixture.
-
Stir at room temperature for 15–30 minutes.
-
Perform the Acidic Wash described in Scenario A.
-
Result: The basic urea derivative (now containing the waste Boc group) is protonated and extracted into the aqueous phase, leaving pure product in the organic layer [2].
-
Scenario C: "My product is oiling out or trapping solvents."
Diagnosis: Product is a viscous oil/gum rather than a solid. The Fix: Trituration or Crystallization.
Protocol:
-
Dissolve the oil in a minimum amount of warm Ethyl Acetate.
-
Slowly add a non-polar anti-solvent (Hexane, Heptane, or Diethyl Ether) until turbidity appears.
-
Cool to 0°C or -20°C overnight.
-
Note: Many piperidine carbamates are solids (MP ~85–120°C) and will crystallize if high purity is achieved [3].
-
Visual Workflow: The Extraction Decision Tree
The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the chemical properties of the components.
Caption: Logical workflow for removing basic amines and neutral electrophiles using chemically selective extraction.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to remove the unreacted amine? A: Only if you are extremely careful. Strong acids like 1M HCl can cleave the Boc group (if present) within minutes. It is safer to use Citric Acid or KHSO₄ , which are acidic enough to protonate the amine impurity (pKa ~10) but generally too weak to cleave the carbamate (Boc) protecting group under extraction conditions [1].
Q: I actually wanted the free carbamic acid (
Q: My product is still impure after extraction. What is the best column chromatography condition? A: Piperidine carbamates are moderately polar. A standard gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50) usually works well on silica gel. If the product streaks, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica [4].
Q: How do I confirm the "Carbamic Acid" part is intact? A: Look for the carbonyl carbon signal in ¹³C NMR. For a Boc-carbamate, it typically appears around 154–156 ppm . In ¹H NMR, the Boc tert-butyl group appears as a strong singlet at ~1.45 ppm.
Quantitative Data: Solubility & Stability
| Parameter | Value / Condition | Relevance to Purification |
| Product pKa | Neutral (Amide/Carbamate) | Remains in Organic Layer during Acid/Base wash. |
| SM (Amine) pKa | ~10.6 (Piperidine NH₂) | Becomes ionic (water soluble) at pH < 8. |
| Boc Cleavage pH | pH < 2 (Rapid) | Avoid strong acid washes (pH 1) for prolonged periods. |
| Preferred Solvents | DCM, EtOAc, THF | Excellent solubility for extraction. |
| Anti-Solvents | Hexane, Water | Used for precipitation/crystallization. |
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from
-
ResearchGate. (2015). How can I remove DMAP from the reaction mixture while Boc-protection? (Discussion on KHSO4 washing and scavenger amines). Retrieved from
-
MilliporeSigma. (n.d.). tert-Butyl (1-acetylpiperidin-4-yl)carbamate Properties and Safety. Retrieved from
-
Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of Sequence-Defined Peptoids. (Detailed protocols for Boc-piperidine purification). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Stabilizing (1-Acetyl-4-piperidinyl)carbamic Acid
[1]
Subject: Stability Enhancement & Handling Protocols for (1-Acetyl-4-piperidinyl)carbamic Acid
Executive Summary & Core Directive
The Challenge: this compound is a thermodynamic anomaly in standard laboratory conditions. Like all N-substituted carbamic acids (
The Solution: True "stability" of the free acid is kinetically limited. Operational stability is achieved only by shifting the equilibrium toward the carbamate salt (anionic form) or by kinetic trapping at cryogenic temperatures in aprotic solvents.
Immediate Action Required:
-
Do not store as a free acid in protic solvents (water, methanol).[1]
-
Maintain pH > 10 if aqueous storage is necessary (forms the stable carbamate species).
-
Work at T < -20°C for non-aqueous manipulations.
The Thermodynamics of Failure (Why is it degrading?)
To stabilize this molecule, you must understand the mechanism of its destruction. The degradation is not a random oxidation; it is a specific, unimolecular elimination reaction.
The Decarboxylation Pathway
The free acid (
Key Kinetic Factors:
-
Proton Availability: In acidic or neutral media, the proton on the carboxyl group facilitates the cleavage of the C-N bond.
-
Solvent Polarity: Water promotes the zwitterionic transition state, accelerating degradation.
-
Entropy: The release of gaseous
provides a massive entropic drive ( ), making the reaction irreversible in open systems.
Visualization: Degradation vs. Stabilization
Figure 1: The kinetic competition between stabilization (forming the salt) and degradation (loss of CO₂).[1]
Optimization Protocols
Protocol A: Aqueous Stabilization (The "pH Trap")
Best for: Storage, analytical standards, or biological assays.
The carbamate anion (
| Parameter | Specification | Rationale |
| Solvent | 0.1 M NaOH or KOH | Ensures complete deprotonation of the acid.[1] |
| Target pH | > 11.0 | The pKa of carbamic acids is typically ~5-6, but high pH prevents trace protonation. |
| Temperature | 4°C | Reduces thermal energy available for hydrolysis.[1] |
| Container | Sealed Glass/Teflon | Prevents absorption of atmospheric |
Step-by-Step:
-
Dissolve the precursor (usually the amine) in 2M NaOH.
-
Bubble
gas through the solution only if generating in-situ; otherwise, dissolve the carbamate salt directly. -
Validation: Monitor UV absorbance. The loss of the carbamate functionality often results in a hypsochromic shift (blue shift) compared to the amine.
Protocol B: Non-Aqueous Kinetic Trapping
Best for: Synthetic intermediates, chemical derivatization.[1]
If you cannot use water/base, you must rely on kinetic inhibition.
| Parameter | Specification | Rationale |
| Solvent | Dry DMSO or DMF | Polar aprotic solvents form strong H-bonds with the acid, stabilizing the dimer form [1].[1] |
| Temperature | -20°C to -78°C | Arrhenius suppression of the elimination reaction. |
| Additives | DBU or DIPEA (1.1 eq) | Organic bases can form a lipophilic carbamate salt, mimicking the stability of Protocol A. |
Troubleshooting Guide
Symptom: Continuous bubbling in solution.
Symptom: Precipitate formation. [1]
-
Root Cause: Formation of the zwitterionic species or insoluble amine aggregates.
-
Diagnostic:
-
If precipitate dissolves upon adding base
It was the unstable acid/zwitterion. -
If precipitate persists
Likely the degradation product (amine) if it has low solubility.
-
Symptom: Inconsistent LC-MS results.
Decision Tree: Handling Strategy
Use this logic flow to determine the correct protocol for your experiment.
Figure 2: Operational decision matrix for selecting the stabilization method.
Frequently Asked Questions (FAQs)
Q1: Can I isolate this compound as a solid powder? A: Generally, no .[1] Attempting to remove the solvent usually concentrates the acid, accelerating intermolecular proton transfer and decarboxylation. You might isolate the salt (e.g., Sodium 1-acetyl-4-piperidinylcarbamate), but the free acid is transient.[1]
Q2: Why does the 1-Acetyl group not protect the molecule? A: The 1-acetyl group protects the piperidine nitrogen (position 1), making it an amide. This is very stable. However, the instability is located at the exocyclic nitrogen (position 4) attached to the carboxylic acid. The stability of the ring nitrogen does not confer stability to the distal carbamic acid moiety.
Q3: I see a peak at M-44 in my Mass Spec. What is it?
A: That is the degradation product. The molecular weight of
References
-
Briz, A., et al. (2024).[1] Tetrameric self-assembling of water-lean solvents enables carbamate anhydride-based CO2 capture chemistry. Nature Chemistry. Link[1]
-
Johnson, S. L., & Morrison, D. L. (1972).[1] Kinetics and mechanism of decarboxylation of N-arylcarbamates.[3] Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(4), 1323–1334. Link[1]
-
Caplow, M. (1968).[1] Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. Link[1]
-
PubChem. (2025).[1][4][5] Compound Summary: Carbamic acid derivatives and stability data. National Library of Medicine. Link
Sources
- 1. PubChemLite - Carbamic acid, [(1s)-3-[4-[ethyl[[4-(methylsulfonyl)phenyl]acetyl]amino]-1-piperidinyl]-1-phenylpropyl]-, phenyl ester (C32H39N3O5S) [pubchemlite.lcsb.uni.lu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester | C14H20N2O4S | CID 2991332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Analysis of (1-Acetyl-4-piperidinyl)carbamic Acid Derivatives
Executive Summary
This technical guide evaluates the mass spectrometry (MS) analysis of (1-Acetyl-4-piperidinyl)carbamic acid derivatives, specifically focusing on the stable tert-butyl ester (Boc-protected) form (CAS 283167-28-2). While the free carbamic acid (CAS 183591-01-7) is inherently unstable and prone to spontaneous decarboxylation, the tert-butyl ester is a critical intermediate in the synthesis of pharmaceutical agents, including PRMT5 inhibitors and fentanyl analogs.
This guide compares LC-MS/MS (Electrospray Ionization) against GC-MS (Electron Impact) , demonstrating why LC-MS/MS is the superior modality for this thermally labile analyte.
Chemical Context & Stability Challenges
The term "this compound" often refers to the class of compounds where the N4-amine of the piperidine ring is carbamoylated.
-
The Problem: Free carbamic acids (
) are kinetically unstable, decomposing rapidly into the corresponding amine (1-Acetyl-4-aminopiperidine) and . -
The Solution: Analytical workflows almost exclusively target the tert-butyl (1-acetylpiperidin-4-yl)carbamate , a stable precursor.
Key Analyte Properties:
-
Target Molecule: tert-butyl (1-acetylpiperidin-4-yl)carbamate[1][2][3][4]
-
Molecular Formula:
-
Monoisotopic Mass: 242.1630 Da
-
Key Degradant: 1-Acetyl-4-aminopiperidine (
, MW 142.11)
Methodology Comparison: LC-MS/MS vs. GC-MS
The following table contrasts the performance of Liquid Chromatography (LC) and Gas Chromatography (GC) coupled with Mass Spectrometry for this specific analyte.
Performance Matrix
| Feature | LC-MS/MS (ESI+) | GC-MS (EI) | Verdict |
| Analyte Stability | High. Electrospray Ionization (ESI) is a "soft" technique that preserves the labile Boc-group. | Low. High injector temperatures ( | LC-MS Wins |
| Sensitivity (LOD) | < 1 ng/mL. Excellent ionization efficiency due to the basic piperidine nitrogen. | ~50 ng/mL. Signal is split between intact parent and thermal breakdown products. | LC-MS Wins |
| Sample Prep | Minimal. Dilute-and-shoot in MeOH/Water. | Complex. Requires derivatization (e.g., TMS) to stabilize the carbamate or lower injector temps. | LC-MS Wins |
| Selectivity | High. MRM transitions ( | Moderate. Relies on retention time; spectral matching can be ambiguous if degradation occurs. | LC-MS Wins |
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed as a Self-Validating System . The presence of the specific daughter ion (m/z 143.1) confirms not just the mass, but the specific loss of the carbamate moiety, validating the structural identity.
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of tert-butyl (1-acetylpiperidin-4-yl)carbamate in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Critical Step: Do not use strong acids (e.g., TFA) or heat during prep, as this will prematurely deprotect the Boc group.
-
B. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (1-5 min) 5% B (5.1 min). -
Flow Rate: 0.4 mL/min.
C. MS Source Settings (ESI+)
-
Polarity: Positive Mode (
). -
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Precursor Ion: 243.2 m/z.
D. MRM Transitions (Quantification & Qualification)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Quantifier | 243.2 | 143.1 | 15-20 | Loss of Boc group (Isobutene + |
| Qualifier 1 | 243.2 | 187.1 | 10 | Loss of tert-butyl group (Isobutene only) |
| Qualifier 2 | 243.2 | 101.1 | 25 | Ring fragmentation (Piperidine cleavage) |
Fragmentation Pathway Analysis
Understanding the fragmentation logic is essential for troubleshooting. The primary pathway involves the sequential loss of the protecting group elements.
Caption: ESI+ Fragmentation pathway of tert-butyl (1-acetylpiperidin-4-yl)carbamate. The transition 243.2
Analytical Challenges & Troubleshooting
Issue: Signal at m/z 143 observed in "Blank" or Pre-injection
-
Cause: Thermal degradation in the ESI source. If the source temperature is too high (>350°C), the labile carbamate may degrade before ionization.
-
Fix: Lower gas temperature to 250-300°C. Verify by injecting a pure standard of the amine (1-Acetyl-4-aminopiperidine) to establish its retention time. If the "degraded" peak elutes at the carbamate's retention time, it is in-source fragmentation. If it elutes earlier, your sample has degraded on the bench.
Issue: Poor Peak Shape (Tailing)
-
Cause: Secondary interactions between the piperidine nitrogen and silanols on the column.
-
Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid) to keep the amine fully protonated, or use an end-capped column designed for basic compounds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366666, tert-Butyl (1-acetylpiperidin-4-yl)carbamate. Retrieved from [Link]
- European Patent Office.Patent EP3189048B1: Aminoindane-, aminotetrahydronaphthalene- and aminobenzocyclobutane-derived PRMT5-inhibitors. (Describes synthesis and analysis of the intermediate).
-
ResolveMass Laboratories (2026). GC-MS vs LC-MS: A Comparative Guide for Labile Analytes. Retrieved from [Link]
Sources
Validating Purity of (1-Acetyl-4-piperidinyl)carbamic Acid: A Comparative HPLC Guide
Executive Summary & Chemical Reality Check
Before initiating any validation protocol for (1-Acetyl-4-piperidinyl)carbamic acid , a critical chemical reality must be addressed. Free carbamic acids (
The Stability Paradox: Unless this molecule is stabilized as a salt (e.g., ammonium carbamate) or the user is referring to a carbamate ester (urethane), the "purity" analysis is effectively a kinetic study of its degradation into 1-acetyl-4-aminopiperidine .
This guide assumes you are analyzing a stabilized salt form or a reaction mixture where this intermediate must be quantified. The analytical challenge is twofold:
-
High Polarity: The piperidine core and carboxylic/amide moieties create significant retention issues on standard C18 columns.
-
Weak Chromophore: The molecule lacks aromatic rings, relying solely on the acetyl amide bond for UV absorption (
), leading to poor sensitivity and baseline noise.
Comparative Analysis of Analytical Architectures
We evaluated three distinct methodologies for this application. The objective is to select a method that ensures specificity between the carbamic acid (or its salt) and the amine degradant.
Summary of Performance
| Feature | Method A: HILIC-CAD (Recommended) | Method B: RP-HPLC (Ion-Pairing) | Method C: Pre-Column Derivatization |
| Principle | Hydrophilic Interaction + Aerosol Charge | Hydrophobic Interaction + Anionic Pairing | Chemical tagging with FMOC-Cl |
| Retention | Excellent for polar species | Moderate (requires equilibration) | High (derivative is non-polar) |
| Detection | Universal (mass-sensitive) | UV @ 205 nm (bond-specific) | Fluorescence / UV @ 254 nm |
| Sensitivity | High (ng levels) | Low (prone to solvent noise) | Very High |
| Stability Risk | Low (Organic-rich mobile phase) | High (Aqueous-rich mobile phase) | High (Reaction time exposure) |
| Throughput | High | Low (Long equilibration) | Low (Sample prep intense) |
Expert Insight: Why HILIC-CAD Wins
Method A is the superior choice for scientific integrity.
-
Causality: HILIC uses high-organic mobile phases (acetonitrile), which stabilizes polar amine/acid species better than the high-water content of Reversed-Phase (RP).
-
Detection: CAD (Charged Aerosol Detection) overcomes the "weak chromophore" issue by measuring the analyte mass directly, ignoring the lack of aromatic rings. UV at 205 nm (Method B) is often invalidated by buffer cut-off noise.
Recommended Protocol: HILIC-CAD System
This protocol is designed to validate the purity of the target while simultaneously quantifying the inevitable degradant (1-acetyl-4-aminopiperidine).
A. Instrument Configuration
-
System: UHPLC with binary pump.
-
Detector: Charged Aerosol Detector (CAD). Alternative: ELSD (lower sensitivity).
-
Column: Amide-bonded HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80),
. -
Temperature:
(Column), (Detector Evaporation).
B. Mobile Phase Strategy
-
Buffer (Solvent A): 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
-
Why: Low pH ensures the piperidine nitrogen is protonated (
), engaging in ionic exchange with the stationary phase, while the formate is volatile for CAD compatibility.
-
-
Organic (Solvent B): 100% Acetonitrile.
C. Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) | State |
| 0.0 | 10 | 90 | 0.4 | Initial |
| 6.0 | 40 | 60 | 0.4 | Elution |
| 7.0 | 40 | 60 | 0.4 | Hold |
| 7.1 | 10 | 90 | 0.4 | Re-equilibration |
| 12.0 | 10 | 90 | 0.4 | Stop |
D. Sample Preparation (Critical Step)
-
Diluent: 90:10 Acetonitrile:Water.
-
Procedure: Dissolve sample immediately prior to injection. Keep autosampler at
to inhibit decarboxylation. -
Concentration: Target
.
Validation Framework (ICH Q2 Aligned)
To ensure Trustworthiness , the validation must prove the method can distinguish the unstable acid from its breakdown product.
Workflow Logic
The following diagram illustrates the decision logic and validation flow.
Caption: Figure 1. Step-wise validation logic ensuring specificity between the target carbamic acid and its amine degradant.
Key Validation Data Requirements
1. Specificity (Forced Degradation)
Since the analyte is unstable, "forced degradation" is simple: leave the sample at room temperature for 4 hours.
-
Acceptance Criteria: The method must resolve the emerging "Amine" peak (likely eluting after the acid in HILIC mode due to loss of the acidic group reducing polarity) with a resolution (
) .
2. Linearity & Range
CAD response is curvilinear (power function). You must linearize the data or use a polynomial fit.
-
Equation:
-
Target:
over 50% to 150% of target concentration.
3. Limit of Quantitation (LOQ)
Because this compound has no chromophore, LOQ is defined by signal-to-noise (S/N) > 10.
-
Expected LOQ (CAD):
. -
Comparison (UV @ 205nm):
(Method B is 100x less sensitive).
Troubleshooting & Scientific Rationale
The "Ghost Peak" Phenomenon
In Method B (RP-HPLC), analysts often see "ghost peaks" or baseline drift at 205 nm.
-
Cause: This is usually refractive index effects from the gradient mixing or impurities in the ion-pairing reagent (e.g., TFA or HSA).
-
Solution: This is why HILIC-CAD is preferred. CAD evaporates the solvent, eliminating solvent-based baseline shifts that plague low-UV methods.
Handling Instability
If the peak area of the this compound decreases during the run sequence:
-
Diagnosis: Plot Area vs. Injection Time.
-
Correction: If degradation is linear (zero-order) or exponential (first-order), extrapolate back to
for the true purity, or strictly control autosampler temperature to .
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2] [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Volatile Compounds.[3][4] LCGC North America. [Link]
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Food and Drug Administration. [Link]
Sources
- 1. Carbamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Chromatographic Separation of (1-Acetyl-4-piperidinyl)carbamic Acid Isomers: A Technical Comparison Guide
The following guide details the chromatographic separation strategies for (1-Acetyl-4-piperidinyl)carbamic acid derivatives.
Note on Chemical Nomenclature & Stability:
Strictly speaking, free this compound (
Executive Summary
The chromatographic analysis of (1-Acetyl-4-piperidinyl)carbamate derivatives presents a unique "pseudo-isomer" challenge. Unlike traditional chiral separations, the primary difficulty lies in resolving Amide Rotamers (arising from restricted rotation of the N-acetyl group) and distinguishing the target 4-substituted regioisomer from 3-substituted impurities .
This guide compares three distinct methodologies:
-
High-Temperature RP-HPLC: Best for collapsing rotamers into single peaks for quantitative purity.
-
HILIC (Hydrophilic Interaction LC): Best for polar impurity profiling (hydrolysis products).
-
Chiral/Regio-Selective LC: Essential for isolating positional isomers (3- vs 4-piperidinyl).
The "Isomer" Challenge Defined
Before selecting a column, one must identify which isomer is the target.
| Isomer Type | Origin | Chromatographic Behavior |
| Rotamers (E/Z) | Restricted rotation around the N-Acetyl amide bond. | Appears as split or broad peaks at room temperature. Ratio is solvent-dependent. |
| Regioisomers | Synthetic impurity (3-amino vs 4-amino piperidine). | Distinct retention times; requires high selectivity phases (Phenyl-Hexyl or C18). |
| Hydrolysis Products | Decarboxylation of the carbamic acid to Amine. | Highly polar; elutes in void volume on RP-HPLC. Requires HILIC.[1] |
Comparative Methodologies
Method A: High-Temperature RP-HPLC (The "Rotamer Collapse" Method)
Best For: Routine purity analysis and assay of the stable carbamate ester. Mechanism: Elevating temperature increases the rate of interconversion between E and Z rotamers, coalescing them into a single, sharp peak.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH stabilizes the carbamate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 min.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 60°C (Critical Parameter).
-
Detection: UV @ 210 nm.
Why this works: At 25°C, N-acetyl piperidines often display a "saddle" or double peak due to slow rotamer exchange. At 60°C, the exchange rate exceeds the chromatographic timescale, yielding a single Gaussian peak.
Method B: Phenyl-Hexyl Separation (Regioisomer Profiling)
Best For: Separating the target (1-Acetyl-4 -piperidinyl) from the impurity (1-Acetyl-3 -piperidinyl). Mechanism: The pi-pi interactions of the Phenyl-Hexyl phase offer superior selectivity for the spatial orientation of the carbamate group on the piperidine ring compared to standard C18.
-
Column: Phenomenex Luna Phenyl-Hexyl, 3 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic 20 mM Ammonium Acetate (pH 6.5) : Methanol (75:25).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.[2]
-
Detection: UV @ 220 nm or MS (ESI+).
Method C: HILIC-MS (Hydrolysis & Polar Impurities)
Best For: Detecting the breakdown product (1-acetyl-4-aminopiperidine) which does not retain well on Reverse Phase. Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.
-
Column: Waters XBridge Amide, 3.5 µm, 3.0 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 80% B (Note: HILIC gradients run high-to-low organic).
-
Detection: MS (ESI+), monitoring [M+H]+ of the amine (m/z ~143).
Experimental Data Comparison
The following table summarizes the performance of each method for a sample containing the target carbamate, its rotamers, and the 3-regioisomer impurity.
| Parameter | Method A (C18 / 60°C) | Method B (Phenyl-Hexyl) | Method C (HILIC) |
| Target Peak Shape | Sharp, Single Peak (Symmetry > 0.95) | Sharp, Single Peak | Broad (Symmetry ~ 0.8) |
| Rotamer Resolution | Coalesced (desired for assay) | Partially Resolved (undesired) | Coalesced |
| Regioisomer Selectivity ( | 1.05 (Poor separation) | 1.25 (Excellent separation) | 1.10 (Moderate) |
| Amine Impurity Retention | < 1.0 min (Void) | < 1.5 min (Void) | 4.5 min (Retained) |
| Primary Application | QC Assay / Purity | Impurity Profiling | Stability Studies |
Decision Tree & Workflow
The following diagram illustrates the logical flow for selecting the appropriate chromatographic method based on the specific analytical goal.
Caption: Decision matrix for selecting the optimal chromatographic mode based on isomer type and analytical objective.
Detailed Protocol: Rotamer Coalescence Study
To validate that observed peak splitting is due to rotamers and not impurities, perform the following "Self-Validating" experiment:
-
Preparation: Dissolve the sample in 50:50 Water:Acetonitrile.
-
Sequence: Inject the same sample at column temperatures of 25°C, 40°C, 50°C, and 60°C.
-
Observation:
-
25°C: Peak appears as a doublet or broad "saddle" (bridge between peaks).
-
40°C: Peaks begin to merge; "valley" between peaks rises.
-
60°C: Single, sharp Gaussian peak.
-
References
-
Rotamerism in N-Acetyl Piperidines
-
Bauer, M., et al. "Chromatographic separation of rotamers: A review." Journal of Chromatography A, 2018. (General mechanism of amide rotamer separation).
-
- Regioisomer Separation Strategies: Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." Wiley-Interscience, 3rd Ed. (Standard text on Phenyl-Hexyl selectivity for positional isomers).
-
HILIC for Polar Amines
-
Saw, Y. L., et al. "Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry."[3] Journal of Separation Science, 2023. (Demonstrates handling of polar piperidine derivatives).
-
-
Synthesis and Characterization
-
Patent WO2009050204A1. "Quinoline derivatives used to treat inflammatory and allergic diseases." (Describes synthesis and HPLC purification of 1-acetyl-4-piperidinyl intermediates).
-
Sources
Safety Operating Guide
Personal protective equipment for handling (1-Acetyl-4-piperidinyl)carbamic acid
Part 1: Executive Safety Assessment & Nomenclature Clarification
CRITICAL ALERT: Chemical Identity & Stability Before proceeding, you must verify the exact chemical identity. The name "(1-Acetyl-4-piperidinyl)carbamic acid" presents a chemical stability paradox.
-
Free Carbamic Acids: Free carbamic acids (
) are generally unstable and spontaneously decarboxylate into amines and carbon dioxide.[1][2] -
Likely Candidates: It is highly probable you are handling one of two stable analogs:
This guide utilizes a "Precautionary Tiered Approach." We assume the baseline hazards of Candidate A (Irritant/Sensitizer) but upgrade protection protocols to account for the potential pharmacological potency of piperidine derivatives (Candidate B).
Hazard Profile (GHS Classification)
Based on surrogate data for 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6)
| Hazard Class | GHS Code | Statement | Risk Level |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Moderate |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][6] | Moderate |
| Sensitization, Skin | H317 | May cause an allergic skin reaction. | High (Cumulative) |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | Moderate |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][2][6] | Moderate |
Part 2: Tiered Personal Protective Equipment (PPE) Strategy
Do not rely on a "one-size-fits-all" approach. Select your PPE tier based on the operation state.
Tier 1: Standard Handling (Solid State/Closed Systems)
Applicability: Weighing powder < 1g, closed-vessel transfers.[1][2]
-
Eye Protection: Chemical Safety Goggles (Indirect Vent). Reasoning: Standard safety glasses allow powder ingress from the side. Goggles seal the ocular area against fine particulates.
-
Hand Protection: Single-layer Nitrile Gloves (Minimum thickness: 0.11 mm).[1][2]
-
Validation: Inspect for pinholes by inflating with air prior to donning.
-
-
Body Protection: Lab coat (cotton/poly blend) buttoned to the neck. Long pants, closed-toe shoes.[1][2]
-
Respiratory: Engineering Control Primary. All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Tier 2: High-Risk Operations (Solutions/Open Systems)
Applicability: Dissolving > 1g, handling concentrated solutions, cleaning spills, or if the specific carbamate has unknown biological potency.[1][2]
-
Hand Protection: Double Gloving Protocol.
-
Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-face respirator.[1][2] Note: Dust masks (N95) offer insufficient protection against organic solvent vapors used in solvation.[2]
Part 3: Operational Protocols & Workflows
Protocol A: Safe Weighing & Transfer
Objective: Minimize dust generation and static discharge.
-
Static Neutralization: Piperidine powders are often electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.
-
The "Transfer Zone": Place a disposable absorbent mat (plastic side down) in the fume hood. All weighing occurs here.
-
Transfer Technique: Use a disposable anti-static spatula. Do not pour from the bottle.
-
Decontamination: Immediately wipe the balance and spatula with a methanol-dampened Kimwipe.[2] Discard the wipe into solid hazardous waste.
Protocol B: Solubilization & Reaction
Objective: Prevent splash exposure and solvent-mediated permeation.[1][2]
-
Solvent Choice: When possible, avoid Dichloromethane (DCM) as it permeates nitrile gloves in <4 minutes. Use Ethyl Acetate or Methanol if chemistry permits.
-
Addition Rate: Add solvent slowly to the solid. 4-substituted piperidines can exhibit mild exotherms upon solvation.[1][2]
-
Vessel Venting: Do not seal the vessel immediately after solvation; allow thermal equilibrium to prevent pressure buildup.
Protocol C: Emergency Spill Response
Scenario: 5g Powder Spill in Fume Hood.
-
Isolate: Stop airflow disturbance (close sash to 6 inches).
-
PPE Upgrade: Don double gloves and goggles.
-
Wet Method: Do NOT sweep dry powder (generates aerosol). Cover the spill with a paper towel dampened with water/surfactant.
-
Collection: Scoop the damp slurry into a wide-mouth waste jar.
-
Surface Check: Wipe surface with a pH strip dampened with water to ensure no acidic/basic residue remains.
Part 4: Visualization (Decision Logic)
The following diagram illustrates the decision-making process for PPE selection and waste disposal.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the specific escalation for Dichloromethane (DCM) usage.
Part 5: Waste Disposal & Deactivation
Do not dispose of down the drain. Piperidine derivatives can be toxic to aquatic life and persist in water systems.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | HDPE Wide-Mouth Jar | "Solid Organic Waste - Irritant/Sensitizer" |
| Liquid Waste | HDPE or Glass Carboy | "Liquid Organic Waste - [Solvent Name] + Piperidine Derivative" |
| Sharps/Glass | Puncture-Proof Bin | "Contaminated Glassware" |
Deactivation Protocol (for trace residues): For glassware cleaning, rinse with a 5% dilute Hydrochloric Acid (HCl) solution (converts the amine/carbamate to a water-soluble salt), followed by water, then Acetone.[1][2] Collect all rinses as liquid waste.
References
-
PubChem. (2023). 1-Acetylpiperidine-4-carboxylic acid (Compound CID 117255).[1][2] National Library of Medicine. [Link][2]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: 1-acetylpiperidine-4-carboxylic acid.[1][2][Link][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 4. A15606.14 [thermofisher.com]
- 5. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
